AG311
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1126602-42-3 |
|---|---|
Molecular Formula |
C17H15N5S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfanyl-9H-pyrimido[4,5-b]indole-2,4-diamine |
InChI |
InChI=1S/C17H15N5S/c1-9-5-7-10(8-6-9)23-12-4-2-3-11-13(12)14-15(18)21-17(19)22-16(14)20-11/h2-8H,1H3,(H5,18,19,20,21,22) |
InChI Key |
IMNBYLUXBBXZIY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=CC=CC3=C2C4=C(N=C(N=C4N3)N)N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC3=C2C4=C(N=C(N=C4N3)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-((4-methylphenyl)thio)-9H-pyrimido(4,5-b)indole-2,4-diamine AG311 compound |
Origin of Product |
United States |
Foundational & Exploratory
AG311: Unraveling the Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Information regarding a specific compound designated AG311 is not publicly available in the current scientific literature or drug development databases. Extensive searches for "this compound mechanism of action," "this compound signaling pathway," "this compound clinical trial data," and "this compound experimental protocols" did not yield any specific, verifiable information. This suggests that this compound may be an internal codename for a compound not yet disclosed publicly, a discontinued research project, or a highly niche molecule with limited to no public documentation.
This guide, therefore, cannot provide specific details on this compound. Instead, it will present a generalized framework and hypothetical examples of the types of data, experimental protocols, and pathway visualizations that would be included in a comprehensive technical guide for a novel therapeutic agent. This will serve as a template for what such a document would entail, should information on this compound or a similar compound become available.
Hypothetical Mechanism of Action
Without specific data on this compound, we can postulate a hypothetical mechanism of action for illustrative purposes. Let us assume this compound is an inhibitor of a key kinase, "Kinase X," involved in a cancer-related signaling pathway.
Hypothetical Action: this compound is a potent and selective ATP-competitive inhibitor of Kinase X. By binding to the ATP-binding pocket of Kinase X, this compound prevents the phosphorylation of its downstream substrate, "Substrate Y." The inhibition of this phosphorylation event disrupts the "Pathway Z" signaling cascade, which is known to be aberrantly activated in certain cancer types, leading to decreased cell proliferation and induction of apoptosis.
Quantitative Data Summary
In a typical technical guide, quantitative data from various assays would be presented to substantiate the proposed mechanism of action. The following tables represent the types of data that would be included.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) | Assay Type |
| Kinase X | 5.2 ± 1.1 | Biochemical |
| Kinase A | > 10,000 | Biochemical |
| Kinase B | 8,750 ± 980 | Biochemical |
| Kinase C | > 10,000 | Biochemical |
Data would be compiled from in-house kinase panel screening or published literature.
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Genotype | EC₅₀ (nM) (Proliferation) | IC₅₀ (nM) (p-Substrate Y) |
| Cell Line 1 | Kinase X (WT) | 25.6 ± 4.3 | 15.1 ± 3.2 |
| Cell Line 2 | Kinase X (Mutant) | 1,240 ± 210 | 980 ± 150 |
| Cell Line 3 | Kinase X (WT) | 30.1 ± 5.9 | 18.5 ± 4.1 |
Data would be generated from cell-based assays measuring cell viability and target engagement.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are examples of protocols that would be described.
3.1. Kinase Inhibition Assay (Biochemical)
This assay would be used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of kinases.
-
Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay would be employed. The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
Procedure:
-
Recombinant human Kinase X is incubated with this compound at 10 different concentrations (e.g., 0.1 nM to 10 µM) in a kinase reaction buffer.
-
ATP and the biotinylated peptide substrate are added to initiate the reaction.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
A detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC) is added to stop the reaction.
-
After a 30-minute incubation, the TR-FRET signal is read on a compatible plate reader.
-
IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.
-
3.2. Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
-
Principle: A commercially available reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability, would be used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a serial dilution of this compound for 72 hours.
-
The CellTiter-Glo® reagent is added to each well.
-
The plate is incubated for 10 minutes to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
EC₅₀ values are determined from the dose-response curves.
-
Signaling Pathway and Workflow Visualizations
Diagrams are essential for visually communicating complex biological pathways and experimental designs.
Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of this compound.
Caption: Experimental workflow for the cell proliferation assay.
An In-Depth Technical Guide to the Biological Target of AG311
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary biological target of the small molecule AG311, its mechanism of action, and its impact on key cellular signaling pathways. The information presented is collated from preclinical research and is intended to provide a detailed resource for professionals in the fields of oncology, cell biology, and drug development.
Core Target: Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase)
The principal biological target of this compound is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC)[1][2][3][4]. This compound functions as a competitive inhibitor at the ubiquinone-binding site of Complex I, thereby impeding the transfer of electrons from NADH to ubiquinone[1][2][3]. This inhibitory action is central to its mechanism of inducing cancer cell death.
Quantitative Analysis of this compound-Mediated Inhibition
The inhibitory potency of this compound on Complex I has been quantified through various enzymatic and cell-based assays. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Line / System | Reference |
| IC50 (Complex I Inhibition) | 9.9 µM | Solubilized porcine heart mitochondria | [1] |
| 11.9 µM | MDA-MB-435 cell lysate | [1] | |
| 6.9 µM | MDA-MB-231 cell lysate | [1] | |
| Inhibitor Constant (Ki) | 0.84 µM | Solubilized porcine heart mitochondria | [1] |
| Oxygen Consumption Rate (OCR) | ↓ 62.9% (at 7.5 µM) | MDA-MB-435 cells | [2] |
| Significant reduction (at 5 and 10 µM) | MDA-MB-435 cells | [1] | |
| Intracellular ATP Levels | Significant reduction | MDA-MB-435 and HMEC-1 cells | |
| Mitochondrial Membrane Potential | Rapid depolarization | MDA-MB-435 cells |
Mechanism of Action and Downstream Signaling Pathways
The inhibition of Complex I by this compound initiates a cascade of downstream cellular events, primarily centered around metabolic stress and the hypoxia response pathway.
Inhibition of Mitochondrial Respiration
By blocking electron flow through Complex I, this compound directly inhibits mitochondrial respiration. This leads to a rapid and significant decrease in the cellular oxygen consumption rate (OCR)[1][2].
Depletion of Intracellular ATP
The disruption of the electron transport chain impairs the generation of the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis by ATP synthase (Complex V). Consequently, treatment with this compound leads to a significant decline in intracellular ATP levels.
Mitochondrial Membrane Depolarization
A direct consequence of the inhibition of the ETC is the depolarization of the mitochondrial membrane potential. This has been observed as a rapid event following this compound treatment in cancer cells.
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Stabilization
A key downstream effect of this compound's inhibition of mitochondrial oxygen consumption is the reduction of hypoxia-induced stabilization of the transcription factor HIF-1α[1][2][3]. Under hypoxic conditions, the decreased oxygen consumption caused by this compound leads to an increase in intracellular oxygen tension. This increased oxygen availability allows for the prolyl hydroxylation of HIF-1α, targeting it for proteasomal degradation and thereby preventing its accumulation and transcriptional activity[1]. This, in turn, downregulates the expression of HIF-1α target genes involved in angiogenesis and cell survival, such as VEGF and CA9[1].
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Complex I (NADH:Ubiquinone Oxidoreductase) Activity Assay
Objective: To determine the inhibitory effect of this compound on Complex I activity and to ascertain the mode of inhibition.
Methodology:
-
Preparation of Mitochondria: Isolate mitochondria from a suitable source (e.g., porcine heart or cultured cells) by differential centrifugation.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2).
-
Reaction Mixture: In a 96-well plate, add the assay buffer, mitochondrial protein, and varying concentrations of this compound.
-
Substrate Addition: Initiate the reaction by adding NADH (final concentration ~150-200 µM) and a ubiquinone analog (e.g., Coenzyme Q1, final concentration ~50-100 µM).
-
Measurement: Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a plate reader.
-
Data Analysis: Calculate the rate of NADH oxidation. For IC50 determination, plot the percentage of inhibition against the log of this compound concentration. For Ki determination, perform the assay with varying concentrations of both this compound and the ubiquinone analog and analyze the data using a Lineweaver-Burk or Dixon plot.
Cellular Oxygen Consumption Rate (OCR) Measurement
Objective: To measure the effect of this compound on mitochondrial respiration in live cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-435) in a Seahorse XF96 cell culture microplate and allow them to adhere.
-
Assay Medium: Replace the culture medium with a low-buffered Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Basal OCR Measurement: Measure the basal oxygen consumption rate using a Seahorse XF Analyzer.
-
This compound Injection: Inject varying concentrations of this compound into the wells and monitor the real-time change in OCR.
-
Data Analysis: Normalize the OCR data to the cell number in each well. Calculate the percentage decrease in OCR following this compound treatment compared to the basal rate.
Intracellular ATP Level Measurement
Objective: To quantify the impact of this compound on cellular energy status.
Methodology:
-
Cell Treatment: Culture cells in a 96-well plate and treat with different concentrations of this compound for a specified duration.
-
Cell Lysis: Lyse the cells using a detergent-based buffer that inactivates ATPases.
-
Luciferase Reaction: Add a luciferin-luciferase reagent to the cell lysate. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Generate an ATP standard curve to convert luminescence readings to ATP concentrations. Normalize the ATP levels to the total protein concentration or cell number.
Mitochondrial Membrane Potential Assay
Objective: To assess the effect of this compound on the mitochondrial membrane potential.
Methodology:
-
Cell Staining: Incubate cells with a fluorescent cationic dye that accumulates in mitochondria in a potential-dependent manner, such as tetramethylrhodamine, methyl ester (TMRM) or tetramethylrhodamine, ethyl ester (TMRE).
-
This compound Treatment: Treat the stained cells with this compound.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a fluorescence plate reader. A decrease in fluorescence indicates mitochondrial membrane depolarization.
-
Controls: Use a known mitochondrial uncoupler, such as FCCP, as a positive control for depolarization.
HIF-1α Stabilization Assay (Western Blot)
Objective: To determine the effect of this compound on the stabilization of HIF-1α under hypoxic conditions.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., MDA-MB-435) and treat them with this compound.
-
Hypoxic Induction: Expose the cells to hypoxic conditions (e.g., 1% O₂) for a specified time (e.g., 4-6 hours). Include a normoxic control and a positive control for HIF-1α induction (e.g., CoCl₂ treatment).
-
Protein Extraction: Prepare whole-cell lysates or nuclear extracts.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific for HIF-1α. Use an antibody against a loading control (e.g., β-actin or vinculin) for normalization.
-
Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities using densitometry.
This technical guide provides a detailed overview of the current understanding of this compound's biological target and mechanism of action. The provided data and protocols can serve as a valuable resource for researchers investigating this compound or similar mitochondrial-targeted cancer therapies.
References
- 1. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AG 311 – Ecatalog Course Detail – Schedule of Classes | Oregon State Ecampus | OSU Degrees Online [ecampus.oregonstate.edu]
- 4. strath.ac.uk [strath.ac.uk]
In-Depth Technical Guide: In Vitro and In Vivo Studies of AG311
This technical guide provides a comprehensive overview of the preclinical evaluation of AG311, a novel small molecule inhibitor. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of this compound's mechanism of action, experimental validation, and potential as an anticancer agent.
Core Mechanism of Action
This compound functions as a competitive inhibitor of Complex I (NADH:ubiquinone oxidoreductase) within the mitochondrial electron transport chain.[1][2][3] Its primary mode of action is to block the ubiquinone-binding site, thereby preventing electron transfer and disrupting mitochondrial respiration.[1][2] This inhibition leads to a cascade of downstream cellular events, including mitochondrial membrane depolarization, a significant reduction in intracellular ATP levels, and ultimately, necrotic cell death.[1] A key consequence of this mitochondrial inhibition is the reduction of hypoxia-induced stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical regulator of tumor progression and angiogenesis.[1][2][3]
Quantitative In Vitro Data
The following table summarizes the key quantitative findings from in vitro studies of this compound.
| Parameter | Cell Line | Concentration | Result | Reference |
| Oxygen Consumption Rate (OCR) | MDA-MB-435 | 7.5 µM | 62.9% (± 12.9, n=8) decrease | [4] |
| Oxygen Consumption Rate (OCR) | MDA-MB-435 | 5 µM and 10 µM | Rapid and significant reduction | [1] |
| Mitochondrial Membrane Depolarization | MDA-MB-435 vs. HMEC-1 | Not specified | More profound in cancer cells | [1] |
| Intracellular ATP Levels | MDA-MB-435 vs. HMEC-1 | Not specified | Greater depletion in cancer cells | [1] |
Quantitative In Vivo Data
The table below presents the significant antitumor efficacy of this compound observed in preclinical animal models.
| Animal Model | Treatment | Tumor Volume Reduction | Reference |
| Mouse Cancer Model 1 | This compound | 85% | [4] |
| Mouse Cancer Model 2 | This compound | 81% | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the molecular pathways affected by this compound and a general workflow for its evaluation.
This compound Mechanism of Action
Caption: Molecular mechanism of this compound action.
General Experimental Workflow for this compound Evaluation
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocols
Mitochondrial Complex I Activity Assay
This protocol is a generalized procedure based on spectrophotometric measurement of NADH oxidation.
-
Mitochondrial Isolation: Isolate mitochondria from cultured cells (e.g., MDA-MB-435) or tumor tissue using differential centrifugation.
-
Reaction Buffer Preparation: Prepare a reaction buffer containing phosphate buffer, magnesium chloride, and bovine serum albumin.
-
Assay Setup: In a 96-well plate, add the isolated mitochondria to the reaction buffer.
-
Initiation of Reaction: Add NADH to initiate the reaction.
-
This compound Treatment: Add varying concentrations of this compound to the wells. A vehicle control (e.g., DMSO) should be included.
-
Spectrophotometric Measurement: Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of decrease is indicative of Complex I activity.
-
Inhibitor Control: Use a known Complex I inhibitor, such as rotenone, as a positive control.
-
Data Analysis: Calculate the rate of NADH oxidation for each condition and determine the inhibitory effect of this compound.
Cellular Oxygen Consumption Rate (OCR) Assay
This protocol outlines the use of an extracellular flux analyzer to measure OCR.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-435) in a specialized microplate for the extracellular flux analyzer and allow them to adhere overnight.
-
Assay Medium: Replace the culture medium with a low-buffered assay medium (e.g., XF Base Medium) supplemented with glucose, pyruvate, and glutamine.
-
Equilibration: Equilibrate the cells in a CO2-free incubator.
-
Baseline Measurement: Measure the baseline OCR using the extracellular flux analyzer.
-
This compound Injection: Inject this compound at the desired concentrations into the wells.
-
Post-Injection Measurement: Immediately and continuously measure the OCR to determine the effect of this compound on mitochondrial respiration.
-
Mitochondrial Stress Test (Optional): To further characterize the mitochondrial effects, sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A can be performed after this compound treatment.
-
Data Normalization: Normalize the OCR data to the cell number or protein concentration in each well.
In Vivo Tumor Growth Inhibition Study
This protocol describes a general procedure for assessing the antitumor efficacy of this compound in a xenograft mouse model.
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., MDA-MB-435) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (and any combination agents like dichloroacetate) to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive a vehicle control.[3]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess systemic toxicity.
-
Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Compare the tumor growth curves and final tumor volumes between the treatment and control groups to determine the percentage of tumor growth inhibition.
References
- 1. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "this compound, a small molecule inhibitor of complex I and hypoxia-induced HIF" by Anja Bastian, Satoshi Matsuzaki et al. [dsc.duq.edu]
- 3. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
AG311: A Preclinical Technical Guide on a Novel Mitochondrial Complex I Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG311 is a novel small molecule demonstrating significant potential as an anti-cancer therapeutic agent in preclinical studies. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its therapeutic applications. This compound functions as a competitive inhibitor of mitochondrial electron transport chain (ETC) Complex I at the ubiquinone-binding site. This inhibition leads to a cascade of downstream effects, including mitochondrial membrane depolarization, reduced intracellular ATP levels, and suppression of hypoxia-induced Hypoxia-Inducible Factor 1-alpha (HIF-1α) stabilization, ultimately resulting in necrotic cancer cell death and significant tumor growth inhibition in vivo. This whitepaper consolidates the available quantitative data, details key experimental protocols, and visualizes the core signaling pathways and experimental workflows to support further research and development of this compound as a potential oncological therapy.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the targeted inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2][3] This action competitively blocks the ubiquinone-binding site, thereby preventing electron transfer and disrupting mitochondrial respiration.[1][2][3] The inhibition of Complex I by this compound leads to several downstream consequences that are detrimental to cancer cell survival and proliferation.
A key outcome of Complex I inhibition is the depolarization of the mitochondrial membrane and a severe reduction in intracellular ATP levels, precipitating a cellular energy crisis that culminates in necrotic cell death.[1] Furthermore, the disruption of mitochondrial oxygen consumption by this compound increases intracellular oxygen tension, which in turn reduces the stabilization of the transcription factor HIF-1α, a critical mediator of tumor adaptation to hypoxic environments.[1][2][3] The destabilization of HIF-1α leads to the downregulation of its target genes, such as those involved in angiogenesis and glycolysis.
This compound also demonstrates some inhibitory activity against Complex III of the ETC, though to a lesser extent than its potent effects on Complex I.[1] The combined inhibition of these complexes contributes to the generation of mitochondrial superoxide, further inducing cellular stress and contributing to cell death.[4]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound, illustrating its inhibitory effect on mitochondrial Complex I and subsequent downstream consequences on cellular metabolism and survival signaling pathways.
Preclinical Efficacy
This compound has demonstrated potent anti-cancer activity in a range of preclinical models, including both in vitro cell-based assays and in vivo tumor models.
In Vitro Activity
This compound exhibits inhibitory effects on the enzymatic activity of mitochondrial complexes and demonstrates cytotoxicity against cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 (µM) | Reference |
| Complex I | Solubilized Kidney Mitochondria | 9.9 | [1] |
| Complex I | MDA-MB-435 Cell Lysates | 11.9 | [1] |
| Complex I | MDA-MB-231 Cell Lysates | 6.9 | [1] |
| Complex III-IV (Ubiquinol Oxidase) | Solubilized Kidney Mitochondria | 20.2 | [1] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| MDA-MB-435 | Melanoma/Breast Cancer | 13.9 | [1] |
In Vivo Anti-Tumor Efficacy
In vivo studies in murine models have confirmed the significant anti-tumor and anti-metastatic potential of this compound.
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Treatment Regimen | Outcome | Reference |
| MDA-MB-435 Orthotopic Breast Cancer | 45-50 mg/kg this compound | 85% reduction in primary tumor growth | [1] |
| 4T1 Orthotopic Breast Cancer | 45-50 mg/kg this compound | 81% reduction in primary tumor growth | [1] |
| MDA-MB-435 Orthotopic Breast Cancer | 37.5 mg/kg this compound (twice weekly) + 50 mg/kg/day Dichloroacetate (DCA) | Significantly slower tumor growth compared to single-agent controls | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
Mitochondrial Complex Activity Assays
-
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of mitochondrial electron transport chain complexes.
-
Methodology:
-
Mitochondria Isolation: Mitochondria are isolated from fresh tissue (e.g., bovine kidney) or cancer cell lines by differential centrifugation.
-
Complex I Activity (NADH:ubiquinone oxidoreductase): The activity is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The assay is performed in the presence of antimycin A to block Complex III. Various concentrations of this compound are added to determine the IC50 value.
-
Complex III-IV Activity (Ubiquinol Oxidase): The activity is measured by monitoring the oxidation of ubiquinol.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a nonlinear regression model.
-
Cell Viability and Cytotoxicity Assays
-
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
-
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-435) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).
-
Treatment: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified duration (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
Data Analysis: EC50 values are calculated from the dose-response curves.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-435) are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
-
Experimental Workflow for In Vivo Efficacy
Caption: A generalized workflow for assessing the in vivo anti-tumor efficacy of this compound in a murine xenograft model.
Therapeutic Potential and Future Directions
The preclinical data for this compound strongly support its potential as a novel therapeutic agent for cancer. Its unique mechanism of action, targeting mitochondrial metabolism, offers a promising strategy to overcome resistance to conventional chemotherapies and to target the metabolic vulnerabilities of cancer cells. The synergistic effect observed with dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, suggests that combination therapies could further enhance the anti-tumor activity of this compound.[1][2][3]
To date, there is no publicly available information on this compound entering clinical trials. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Detailed profiling of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary to optimize dosing and scheduling for potential clinical applications.
-
Toxicology Studies: Comprehensive safety and toxicology studies in relevant animal models are required to establish a safe therapeutic window.
-
Biomarker Discovery: Identifying predictive biomarkers of response to this compound could enable patient stratification and personalized treatment strategies.
-
Evaluation in a Broader Range of Cancer Models: Assessing the efficacy of this compound in other cancer types, particularly those known to be reliant on oxidative phosphorylation, would broaden its potential therapeutic scope.
Conclusion
This compound is a promising preclinical anti-cancer candidate with a well-defined mechanism of action centered on the inhibition of mitochondrial Complex I. The robust in vitro and in vivo efficacy data highlight its potential for further development as a monotherapy or in combination with other anti-cancer agents. The detailed technical information provided in this whitepaper serves as a comprehensive resource for researchers and drug development professionals interested in advancing the investigation of this compound towards clinical application.
References
- 1. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
physical and chemical properties of AG311
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of AG311 (also known as AG-311), a first-in-class antitumor and antimetastatic agent. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Chemical and Physical Properties
This compound, with the chemical name 5-[(4-methylphenyl)thio]-9H-pyrimido[4,5-b]indole-2,4-diamine, is a small molecule inhibitor with significant potential in oncology research.[1] While exhaustive experimental data on its physical properties are not widely published, the following table summarizes its key chemical identifiers and available data. Further research is warranted to fully characterize its physicochemical profile.
| Property | Value | Source |
| CAS Number | 1126602-42-3 | [1] |
| Chemical Name | 5-[(4-methylphenyl)thio]-9H-pyrimido[4,5-b]indole-2,4-diamine | [1] |
| Synonyms | AG-311 | [1] |
| Molecular Formula | C₁₈H₁₅N₅S | Calculated |
| Molecular Weight | 333.41 g/mol | Calculated |
| Purity | >98% | [1] |
| Storage | 2 years at -20°C | [1] |
Mechanism of Action and Biological Activity
This compound exerts its anticancer effects through a multi-faceted mechanism, primarily targeting mitochondrial respiration and key signaling pathways involved in tumor survival and proliferation.
Inhibition of Mitochondrial Complex I:
This compound has been identified as a competitive inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) at the ubiquinone-binding site.[2][3][4] This inhibition disrupts the electron transport chain, leading to several downstream effects:
-
Decreased ATP Production: By blocking electron flow, this compound severely reduces intracellular ATP levels, depriving cancer cells of the energy required for their rapid growth and proliferation.[2]
-
Mitochondrial Membrane Depolarization: Inhibition of complex I leads to a rapid depolarization of the mitochondrial membrane.[2]
-
Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain can lead to the generation of superoxide and other reactive oxygen species, inducing cellular stress and promoting cell death.
Reduction of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Stabilization:
A key consequence of mitochondrial complex I inhibition by this compound is the reduction of hypoxia-induced HIF-1α stabilization.[2][3] By inhibiting oxygen consumption, this compound increases the partial pressure of oxygen (pO2) within the tumor microenvironment, leading to the degradation of HIF-1α. This, in turn, downregulates the expression of HIF-1α target genes that are crucial for tumor angiogenesis, metabolic adaptation, and survival in hypoxic conditions.
Dual Inhibition of Receptor Tyrosine Kinases and Thymidylate Synthase:
In addition to its effects on mitochondrial function, this compound is part of a class of compounds, 5-(arylthio)-9H-pyrimido[4,5-b]indole-2,4-diamines, that have been evaluated as inhibitors of receptor tyrosine kinases (RTKs) and thymidylate synthase (TS). This dual activity suggests that this compound may also interfere with signaling pathways that control cell growth, differentiation, and angiogenesis, as well as nucleotide synthesis, further contributing to its antitumor effects.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. The following outlines a general protocol for a key experiment used to characterize the biological activity of this compound.
Measurement of Oxygen Consumption Rate (OCR):
The effect of this compound on mitochondrial respiration is commonly assessed by measuring the oxygen consumption rate (OCR) in live cells using an extracellular flux analyzer, such as the Seahorse XF Analyzer.
Principle: This technology uses a specialized microplate with oxygen- and pH-sensitive fluorophores to measure the rate at which cells consume oxygen in real-time. By sequentially injecting compounds that modulate the electron transport chain, different parameters of mitochondrial function can be determined.
General Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-435) in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the growth medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate the cells in a non-CO₂ incubator for 1 hour prior to the assay.
-
Baseline OCR Measurement: Place the cell culture plate into the extracellular flux analyzer and measure the baseline OCR for a set period.
-
This compound Injection: Inject this compound at the desired concentrations into the wells.
-
Post-Injection OCR Measurement: Immediately following the injection of this compound, continuously monitor the OCR to determine the extent of inhibition of mitochondrial respiration.
-
Sequential Injections of Mitochondrial Stressors (Optional): To further probe mitochondrial function, subsequent injections of oligomycin (ATP synthase inhibitor), FCCP (a mitochondrial uncoupler), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) can be performed.
-
Data Normalization: After the assay, normalize the OCR data to the cell number or protein content in each well.
Visualizing the Mechanism of Action
The following diagrams illustrate the key molecular pathways affected by this compound.
Caption: this compound inhibits Complex I, disrupting ATP synthesis and increasing ROS, while also reducing HIF-1α stabilization.
Caption: Workflow for measuring Oxygen Consumption Rate (OCR) to assess this compound's effect on mitochondrial respiration.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Guidelines for the measurement of oxygen consumption rate in Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
AG311: A Technical Guide to a Novel Antitumor Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule AG311, a promising antitumor and antimetastatic agent. It details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental findings.
Core Chemical Data
| Identifier | Value |
| CAS Number | 1126602-42-3[1] |
| IUPAC Name | 5-[(4-methylphenyl)thio]-9H-pyrimido[4,5-b]indole-2,4-diamine[1] |
| Synonyms | AG-311, AG 311[1] |
Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of mitochondrial complex I (NADH-ubiquinone oxidoreductase).[1][2][3] It acts as a competitive inhibitor at the ubiquinone-binding site, which disrupts the electron transport chain.[1][3] This inhibition leads to a reduction in mitochondrial respiration and oxygen consumption.[1][4]
A significant consequence of this mitochondrial inhibition is the reduction of hypoxia-induced factor 1-alpha (HIF-1α) stabilization.[1][2][3] By decreasing oxygen consumption within the tumor microenvironment, this compound effectively increases intracellular oxygen tension, even under hypoxic conditions. This leads to the destabilization of HIF-1α, a key transcription factor that promotes tumor survival, angiogenesis, and metastasis in hypoxic environments.[1]
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by this compound is the cellular response to hypoxia, which is intrinsically linked to mitochondrial function. The experimental workflow to determine its mechanism of action typically involves a series of in vitro and in vivo studies.
References
- 1. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "this compound, a small molecule inhibitor of complex I and hypoxia-induced HIF" by Anja Bastian, Satoshi Matsuzaki et al. [dsc.duq.edu]
- 3. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for AG311
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AG311 is a novel small molecule inhibitor with demonstrated anticancer and anti-metastatic properties.[1] Its mechanism of action involves the inhibition of multiple cellular targets, including tyrosine kinases, thymidylate synthase, and, most notably, Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[2] By inhibiting Complex I, this compound disrupts mitochondrial respiration, leading to reduced intracellular ATP levels, mitochondrial membrane depolarization, and necrotic cell death.[2] A key downstream effect of this mitochondrial inhibition is the reduction of hypoxia-induced stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical transcription factor in tumor progression and angiogenesis.[2][3]
These application notes provide an overview of the known dosage and administration protocols for this compound in research settings, based on currently available data. The information is intended to guide researchers, scientists, and drug development professionals in designing and conducting experiments with this compound.
Data Presentation
The following tables summarize the quantitative data available for this compound from in vitro studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| MDA-MB-435 | Oxygen Consumption Rate (OCR) | 5 µM | Significant reduction in OCR | [2] |
| MDA-MB-435 | Oxygen Consumption Rate (OCR) | 10 µM | Rapid and significant reduction in OCR | [2] |
Signaling Pathway
The primary mechanism of action for this compound involves the disruption of mitochondrial respiration and the subsequent effects on hypoxia signaling.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro Oxygen Consumption Rate (OCR) Assay
This protocol is based on the methodology described for assessing the effect of this compound on cellular respiration.[2]
Objective: To measure the effect of this compound on the oxygen consumption rate of cancer cells in real-time.
Materials:
-
This compound
-
MDA-MB-435 cells (or other cell line of interest)
-
Standard cell culture medium (e.g., DMEM) supplemented with glucose
-
Seahorse XF Analyzer (or similar instrument for measuring OCR)
-
Seahorse XF cell culture microplates
Procedure:
-
Cell Seeding: Seed MDA-MB-435 cells in a Seahorse XF cell culture microplate at a predetermined density to achieve 80-90% confluency on the day of the assay.
-
Cell Culture: Incubate the cells overnight in a standard CO2 incubator.
-
Assay Preparation: On the day of the assay, replace the standard culture medium with a glucose-containing assay medium and incubate the plate in a non-CO2 incubator for 1 hour prior to the assay.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer according to the manufacturer's instructions.
-
Baseline OCR Measurement: Measure the basal oxygen consumption rate of the cells before the addition of any compounds.
-
This compound Injection: Inject this compound into the wells to achieve final concentrations of 5 µM and 10 µM.
-
Post-Injection OCR Measurement: Immediately and continuously measure the OCR after the injection of this compound to observe the real-time effect of the compound on mitochondrial respiration.
-
Data Analysis: Analyze the OCR data using the instrument's software to determine the statistical significance of the changes observed in this compound-treated cells compared to vehicle-treated controls.
Caption: Experimental workflow for OCR assay.
In Vivo Antitumor Efficacy Studies
While specific dosages and administration schedules for this compound in vivo are not detailed in the available literature, it has been demonstrated to have antitumor and anti-metastatic effects in two cancer mouse models.[1] Researchers should perform dose-escalation studies to determine the maximum tolerated dose (MTD) and optimal biological dose for their specific animal model and cancer type.
General Protocol Outline:
-
Animal Model: Select an appropriate cancer mouse model (e.g., xenograft or syngeneic).
-
Dose Formulation: Prepare this compound in a suitable vehicle for administration (e.g., intraperitoneal, oral gavage).
-
Dose-Escalation Study: Administer increasing doses of this compound to cohorts of animals to determine the MTD.
-
Efficacy Study: Once the MTD is established, administer this compound to tumor-bearing mice at a therapeutic dose.
-
Monitoring: Monitor tumor growth, body weight, and overall animal health throughout the study.
-
Endpoint Analysis: At the end of the study, excise tumors for ex vivo analysis, such as measuring the oxygen consumption rate in tumor tissue to confirm target engagement.[3]
Synergistic Applications
Co-treatment of cells and animals with this compound and dichloroacetate (a pyruvate dehydrogenase kinase inhibitor) has been shown to result in synergistic cell killing and reduced tumor growth.[3] This suggests that combining this compound with other metabolic inhibitors may be a promising therapeutic strategy.
Conclusion
This compound is a potent inhibitor of mitochondrial Complex I with significant anticancer activity. The provided protocols for in vitro assessment of its impact on cellular respiration can serve as a starting point for further investigation into its mechanisms and potential therapeutic applications. Further studies are required to establish detailed in vivo dosage and administration protocols.
References
- 1. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "this compound, a small molecule inhibitor of complex I and hypoxia-induced HIF" by Anja Bastian, Satoshi Matsuzaki et al. [dsc.duq.edu]
Preparing Stock Solutions of AG311: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of AG311, a small molecule inhibitor of mitochondrial complex I. This compound has demonstrated anti-tumor and anti-metastatic properties, making it a compound of interest in cancer research and drug development. Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures, and storage recommendations for this compound stock solutions, along with relevant safety information.
Introduction
This compound, with the chemical name 5-[(4-Methylphenyl)thio]-9H-pyrimido[4,5-b]indole-2,4-diamine, is a potent inhibitor of the mitochondrial electron transport chain's complex I. This inhibition disrupts cellular respiration, leading to decreased ATP production, mitochondrial membrane depolarization, and ultimately, necrotic cell death in cancer cells. A key downstream effect of this compound is the reduction of hypoxia-induced HIF-1α stabilization, a critical factor in tumor survival and angiogenesis. Given its mechanism of action, this compound is a valuable tool for studying cancer metabolism and for the development of novel anti-cancer therapies. To ensure the reliability and consistency of research involving this compound, it is imperative to follow standardized procedures for the preparation and storage of its stock solutions.
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for calculating the required mass of the compound for stock solution preparation.
| Property | Value |
| Chemical Name | 5-[(4-Methylphenyl)thio]-9H-pyrimido[4,5-b]indole-2,4-diamine |
| Molecular Formula | C₁₈H₁₆N₆S |
| Molecular Weight | 364.43 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 3.64 mg of this compound powder into the tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the Compound: Close the tube tightly and vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
Aliquot and Store: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Note: The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution.
This compound Signaling Pathway
Application Notes and Protocols for AG311 in Western Blot Analysis
Disclaimer: The following application notes and protocols are provided for a hypothetical molecule, AG311, as a representative inhibitor of the PI3K/Akt signaling pathway. Publicly available information does not identify a specific Western blot reagent designated as this compound. These protocols are based on standard Western blotting procedures for analyzing protein phosphorylation and are intended as a template for researchers.
Application Notes
This compound is a potent and selective inhibitor of Akt phosphorylation, a critical node in the PI3K/Akt signaling pathway. This pathway is fundamental to regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt pathway is implicated in various diseases, including cancer and metabolic disorders. Therefore, this compound is a valuable tool for researchers and drug development professionals studying the therapeutic potential of targeting this pathway.
Western blot analysis is a key technique for elucidating the mechanism of action of this compound. By treating cells with this compound and subsequently analyzing protein lysates via Western blot, researchers can quantify the dose-dependent inhibition of Akt phosphorylation at key residues such as Ser473 and Thr308. Furthermore, the downstream effects of this compound on other pathway components, such as mTOR, GSK3β, and downstream effectors of apoptosis and cell cycle regulation, can be assessed.
These application notes provide a framework for utilizing this compound in Western blot analysis to investigate the PI3K/Akt signaling cascade. The protocols and data presentation formats are designed to guide researchers in generating robust and reproducible results for basic research and preclinical drug development.
Key Experiments and Methodologies
The following sections detail the experimental protocols for investigating the effect of this compound on the PI3K/Akt signaling pathway using Western blot analysis.
Experimental Workflow
The general workflow for assessing the impact of this compound on target protein phosphorylation involves cell culture and treatment, protein extraction, quantification, SDS-PAGE, protein transfer to a membrane, antibody incubation, and signal detection.
Protocol 1: Cell Lysis and Protein Quantification
This protocol describes the preparation of whole-cell lysates from cells treated with this compound.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for the desired time.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (whole-cell lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Protocol 2: Western Blotting
This protocol outlines the steps for separating proteins by size, transferring them to a membrane, and probing with specific antibodies.
-
Sample Preparation:
-
Mix the normalized protein lysates with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per well into a polyacrylamide gel.
-
Run the gel in 1x SDS-PAGE running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-total-Akt, or anti-GAPDH) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.[1]
-
-
Detection:
-
Wash the membrane three times with TBST for 5 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Data Presentation
Quantitative data from Western blot experiments should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Dose-Dependent Inhibition of Akt Phosphorylation by this compound
| This compound Concentration (µM) | p-Akt (Ser473) Relative Density | Total Akt Relative Density | p-Akt / Total Akt Ratio | % Inhibition of p-Akt |
| 0 (Vehicle) | 1.00 ± 0.08 | 1.02 ± 0.05 | 0.98 | 0% |
| 0.1 | 0.75 ± 0.06 | 0.99 ± 0.04 | 0.76 | 22.4% |
| 1 | 0.42 ± 0.05 | 1.01 ± 0.06 | 0.42 | 57.1% |
| 10 | 0.15 ± 0.03 | 0.98 ± 0.07 | 0.15 | 84.7% |
| 100 | 0.05 ± 0.02 | 1.03 ± 0.05 | 0.05 | 94.9% |
Data are presented as mean ± standard deviation (n=3). Relative density is normalized to the vehicle control.
Signaling Pathway Diagram
The following diagram illustrates the PI3K/Akt signaling pathway and the putative site of action for this compound.
References
Application Notes and Protocols for AG311 in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AG311, a small molecule inhibitor of mitochondrial complex I, in preclinical animal models of cancer. Detailed protocols for in vivo studies and data on its efficacy, both as a single agent and in combination therapy, are presented.
Introduction
This compound is a novel small molecule that has demonstrated potent anticancer and antimetastatic activities in preclinical studies.[1][2] Its primary mechanism of action is the competitive inhibition of ubiquinone binding to complex I of the mitochondrial electron transport chain.[3][4][5] This inhibition leads to a rapid depolarization of the mitochondrial membrane, a decrease in intracellular ATP, and an increase in superoxide production, ultimately inducing necrotic cell death in cancer cells.[1][2] A key consequence of mitochondrial respiration inhibition by this compound is the reduction of hypoxia-induced stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical transcription factor in tumor progression and angiogenesis.[3][4]
Mechanism of Action: Signaling Pathway
This compound targets mitochondrial complex I, leading to a cascade of events that culminate in reduced tumor growth and metastasis. The inhibition of complex I decreases oxygen consumption, thereby increasing intracellular oxygen tension even under hypoxic conditions. This prevents the stabilization of HIF-1α, a master regulator of cellular adaptation to low oxygen. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. In hypoxic tumor microenvironments, PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival. By preventing HIF-1α stabilization, this compound effectively blocks these pro-tumorigenic pathways.
Caption: this compound inhibits mitochondrial complex I, reducing oxygen consumption and thereby preventing hypoxia-induced HIF-1α stabilization.
In Vivo Efficacy Data
This compound has been evaluated in orthotopic breast cancer mouse models, demonstrating significant tumor growth inhibition and reduction of metastasis. The following tables summarize the quantitative data from these studies.
Table 1: Single Agent Efficacy of this compound in an Orthotopic Breast Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dose | Administration Route | Tumor Growth Inhibition (%) | Metastasis Reduction (%) | Reference |
| Nude Mice | MDA-MB-435 | This compound | 20 mg/kg | Intraperitoneal (i.p.), daily | Not explicitly quantified, but retarded tumor growth | Reduced lung metastases | [1][2] |
| Doxorubicin | 2 mg/kg | Intraperitoneal (i.p.), every 4 days | Less effective than this compound | Less effective than this compound | [1][2] |
Table 2: Combination Therapy of this compound and Dichloroacetate (DCA) in a Xenograft Tumor Mouse Model
| Animal Model | Cell Line | Treatment | Dose | Administration Route | Outcome | Reference |
| Nude Mice | MDA-MB-435 | This compound + DCA | This compound: Not specified; DCA: Not specified | Not specified | Synergistic reduction in tumor growth | [3] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in an Orthotopic Breast Cancer Xenograft Model
1. Animal Model and Cell Line:
-
Animal: Female athymic nude mice (4-6 weeks old).
-
Cell Line: MDA-MB-435 human breast cancer cells.
2. Tumor Implantation:
-
Culture MDA-MB-435 cells in standard cell culture conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize mice and inject 100 µL of the cell suspension (1 x 10^6 cells) into the mammary fat pad.
-
Monitor tumor growth by caliper measurements.
3. Drug Preparation and Administration:
-
This compound Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For injection, dilute the stock solution in a vehicle such as a mixture of Cremophor EL, ethanol, and saline. The final concentration should be such that the desired dose is administered in a volume of approximately 100-200 µL.
-
Dosing Regimen: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
This compound Group: Administer this compound at 20 mg/kg via intraperitoneal (i.p.) injection daily.
-
Control Group: Administer the vehicle solution at the same volume and schedule as the this compound group.
-
Positive Control (Optional): Administer a standard-of-care agent like Doxorubicin (e.g., 2 mg/kg, i.p., every 4 days).
-
4. Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the primary tumors and weigh them.
-
Harvest lungs and other organs to assess metastasis. Metastatic burden can be quantified by counting surface nodules or through histological analysis.
5. Statistical Analysis:
-
Compare tumor growth rates and final tumor weights between treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Compare the number of metastases between groups.
Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Protocol 2: Combination Therapy with Dichloroacetate (DCA)
This protocol is an extension of Protocol 1 to evaluate the synergistic effects of this compound and DCA.
1. Animal Model and Tumor Implantation:
-
Follow steps 1 and 2 from Protocol 1.
2. Drug Preparation and Administration:
-
This compound Formulation: Prepare as described in Protocol 1.
-
DCA Formulation: Dissolve DCA in sterile drinking water at a concentration that delivers the desired daily dose based on average water consumption.
-
Dosing Regimen:
-
Combination Group: Administer this compound (i.p.) as in Protocol 1 and provide DCA in the drinking water.
-
This compound Alone Group: Administer this compound (i.p.) and provide regular drinking water.
-
DCA Alone Group: Administer vehicle (i.p.) and provide DCA in the drinking water.
-
Control Group: Administer vehicle (i.p.) and provide regular drinking water.
-
3. Monitoring, Endpoints, and Statistical Analysis:
-
Follow steps 4 and 5 from Protocol 1. Compare the outcomes of the combination therapy group to the single-agent and control groups to assess for synergistic effects.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
References
- 1. A small molecule with anticancer and antimetastatic activities induces rapid mitochondrial-associated necrosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Small Molecule with Anticancer and Antimetastatic Activities Induces Rapid Mitochondrial-Associated Necrosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "this compound, a small molecule inhibitor of complex I and hypoxia-induced HIF" by Anja Bastian, Satoshi Matsuzaki et al. [dsc.duq.edu]
Application Notes and Protocols for AG311 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG311 is a small molecule inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[1][2] By inhibiting complex I, this compound disrupts mitochondrial respiration, leading to a decrease in cellular ATP production and an increase in cellular oxygen levels. This mechanism of action makes this compound a compound of interest for cancer research, as many cancer cells exhibit altered mitochondrial metabolism. Furthermore, the inhibition of oxygen consumption by this compound has been shown to reduce the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor involved in tumor progression and angiogenesis.[1][2]
These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of mitochondrial function and to assess the cytotoxic effects of this compound on cancer cell lines. The provided protocols are designed for 96- and 384-well formats, making them suitable for automated screening platforms.
Data Presentation
While specific high-throughput screening data for this compound is not widely published, the following tables provide examples of expected quantitative data based on its known mechanism of action. Researchers can use these templates to structure their own experimental results.
Table 1: Effect of this compound on Cell Viability in Various Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Assay Type | Incubation Time (hours) |
| MDA-MB-435 | 5 - 10 | MTT Assay | 24 |
| MDA-MB-231 | 5 - 10 | Resazurin Assay | 24 |
| User-defined | User-defined | User-defined | User-defined |
| User-defined | User-defined | User-defined | User-defined |
Table 2: Effect of this compound on Mitochondrial Function
| Cell Line | Parameter | This compound Concentration (µM) | % of Control |
| MDA-MB-435 | Oxygen Consumption Rate (OCR) | 5 | ~50% |
| MDA-MB-435 | Oxygen Consumption Rate (OCR) | 10 | ~25% |
| MDA-MB-435 | Intracellular ATP Levels | 10 | ~40% |
| HMEC-1 (non-cancerous) | Intracellular ATP Levels | 10 | ~70% |
| User-defined | User-defined | User-defined | User-defined |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound Action
Caption: this compound inhibits Complex I, reducing oxygen consumption and ATP synthesis.
High-Throughput Screening Workflow
Caption: A generalized workflow for high-throughput screening.
Experimental Protocols
High-Throughput Cell Viability Assay (Resazurin Reduction)
This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231, MDA-MB-435)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)
-
Black, clear-bottom 96- or 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a black, clear-bottom microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate; 1,000-2,500 cells/well for a 384-well plate) in 100 µL (96-well) or 25 µL (384-well) of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to perform a 10-point, 3-fold serial dilution to determine the IC50 value.
-
Using a multichannel pipette or automated liquid handler, add the diluted this compound and vehicle control (DMSO) to the appropriate wells. The final DMSO concentration should not exceed 0.5%.
-
Include wells with cells and medium only (no compound) as a negative control and wells with medium only as a background control.
-
-
Incubation:
-
Return the plate to the 37°C, 5% CO2 incubator for a desired exposure period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Addition and Signal Detection:
-
Add 10 µL (96-well) or 2.5 µL (384-well) of resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
High-Throughput Oxygen Consumption Rate (OCR) Assay
This protocol is adapted for use with fluorescence-based oxygen-sensing probes in a multi-well plate format.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Extracellular Oxygen Consumption Assay Kit (e.g., from Abcam or similar) containing an oxygen-sensitive probe and mineral oil
-
Black, clear-bottom 96- or 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Fluorescence plate reader with kinetic reading capabilities (Excitation: ~380 nm, Emission: ~650 nm) and temperature control
Protocol:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom microplate at a density that results in a measurable oxygen consumption rate (e.g., 40,000-80,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare dilutions of this compound in complete culture medium.
-
Gently remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
-
Probe Addition and Sealing:
-
Prepare the oxygen-sensing probe according to the manufacturer's instructions.
-
Add the probe to each well.
-
Carefully add a layer of mineral oil to each well to seal it from atmospheric oxygen.
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence signal kinetically every 1.5-2 minutes for 1-2 hours. The fluorescence signal is inversely proportional to the oxygen concentration.
-
-
Data Analysis:
-
The rate of oxygen consumption is determined from the slope of the fluorescence signal over time.
-
Normalize the OCR to the cell number or protein content in each well.
-
Compare the OCR of this compound-treated cells to the vehicle-treated control.
-
High-Throughput Intracellular ATP Measurement Assay
This assay utilizes a luciferase-based reaction to quantify the amount of ATP in cell lysates.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
White, opaque 96- or 384-well microplates
-
ATP detection assay kit (e.g., CellTiter-Glo® from Promega or similar) containing a reagent that lyses cells and contains luciferase and luciferin
-
Multichannel pipette or automated liquid handler
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells in a white, opaque microplate at a suitable density (e.g., 10,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 4 hours).[3]
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the ATP detection reagent to each well in a volume equal to the culture medium volume.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal of treated cells to the vehicle-treated control to determine the relative intracellular ATP levels.
-
Plot the percentage of ATP relative to control against the this compound concentration.
-
References
- 1. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.4. Cellular ATP content measurement [bio-protocol.org]
Application Notes & Protocols for the Quantification of AG311
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of AG311, a hypothetical small molecule drug candidate, in biological matrices. The methodologies described herein are essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development. The primary techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and selectivity, and Enzyme-Linked Immunosorbent Assay (ELISA) as a high-throughput alternative.
LC-MS/MS Method for the Quantification of this compound in Human Plasma
This method offers a robust and sensitive approach for the determination of this compound concentrations in human plasma, suitable for preclinical and clinical sample analysis. The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides excellent specificity and low detection limits.[1][2]
Experimental Protocol
a. Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 200 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., a stable isotope-labeled this compound) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or HPLC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 1 minute and inject onto the LC-MS/MS system.
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
LC Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined based on this compound structure)
-
Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined based on IS structure)
-
c. Data Presentation: Quantitative Analysis Summary
The following table summarizes the typical performance characteristics of the validated LC-MS/MS method for this compound.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Workflow Diagram
Caption: Workflow for this compound quantification by LC-MS/MS.
Competitive ELISA for the Quantification of this compound
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be developed for the high-throughput screening of this compound in biological samples. This method is based on the competition between free this compound in the sample and a labeled this compound conjugate for binding to a limited amount of anti-AG311 antibody.
Experimental Protocol
a. Reagent Preparation
-
Coating Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
This compound-Enzyme Conjugate: this compound chemically linked to an enzyme (e.g., Horseradish Peroxidase - HRP). Dilute to a pre-determined optimal concentration in Blocking Buffer.
-
Anti-AG311 Antibody: Polyclonal or monoclonal antibody specific for this compound. Dilute to a pre-determined optimal concentration in Coating Buffer.
-
Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Stop Solution: 2N Sulfuric Acid.
b. ELISA Procedure
-
Coating: Coat a 96-well microplate with 100 µL/well of the diluted anti-AG311 antibody in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 300 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer to block non-specific binding sites. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with 300 µL/well of Wash Buffer.
-
Competition: Add 50 µL/well of standards, controls, or samples, followed by 50 µL/well of the this compound-enzyme conjugate. Incubate for 1 hour at room temperature with gentle shaking.
-
Washing: Wash the plate five times with 300 µL/well of Wash Buffer.
-
Substrate Addition: Add 100 µL/well of TMB Substrate Solution. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL/well of Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of this compound in the sample.
c. Data Presentation: Quantitative Analysis Summary
The following table summarizes the typical performance characteristics of the developed competitive ELISA for this compound.
| Parameter | Result |
| Assay Range | 5 - 500 ng/mL |
| IC50 | ~50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 80-120% |
| Specificity | High for this compound, low cross-reactivity with metabolites |
Principle Diagram
Caption: Principle of the competitive ELISA for this compound.
Bioanalytical Method Validation
All analytical methods used for regulated studies must be validated to ensure their reliability.[3][4][5] Validation should be performed according to the guidelines of regulatory agencies such as the FDA or EMA.
Validation Parameters
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the determined value to the nominal or known true value.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Limits of Quantification (LLOQ and ULOQ): The lowest and highest concentrations of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.
Logical Relationship Diagram
References
AG311 Efficacy Studies: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical efficacy studies for AG311, a novel small molecule inhibitor of mitochondrial complex I. The following sections detail the mechanism of action, provide protocols for key in vitro and in vivo experiments, and offer guidance on data presentation and interpretation.
Mechanism of Action
This compound exerts its anticancer effects by targeting the mitochondrial electron transport chain. It acts as a competitive inhibitor of ubiquinone binding to complex I (NADH:ubiquinone oxidoreductase).[1][2] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, leading to a cascade of downstream effects:
-
Inhibition of Mitochondrial Respiration: By blocking complex I, this compound significantly reduces the oxygen consumption rate (OCR) in cancer cells.[1][2]
-
ATP Depletion: The disruption of the electron transport chain severely impairs oxidative phosphorylation, leading to a rapid decrease in intracellular ATP levels.[2]
-
Induction of Necrotic Cell Death: The profound energy crisis triggered by ATP depletion results in necrotic cell death.[2]
-
Reduction of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Stabilization: By inhibiting oxygen consumption, this compound increases intracellular oxygen tension, even under hypoxic conditions. This promotes the degradation of HIF-1α, a key transcription factor that allows cancer cells to adapt to and survive in low-oxygen environments.[1][2][3]
The multifaceted mechanism of this compound, combining direct cytotoxicity with the disruption of the hypoxic response, makes it a promising candidate for cancer therapy.[1][2]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound.
Caption: this compound inhibits Complex I, leading to decreased O₂ consumption and ATP production. This results in HIF-1α degradation and necrotic cell death.
Data Presentation
Quantitative data from efficacy studies should be summarized in clear, concise tables to facilitate comparison across different experimental conditions.
Table 1: In Vitro Cytotoxicity of this compound (Example Data)
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MDA-MB-231 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.7 |
| HCT116 | Colon Cancer | 3.5 |
| U87 MG | Glioblastoma | 12.1 |
Table 2: Effect of this compound on Mitochondrial Function (Example Data)
| Cell Line | Treatment | Basal OCR (% of Control) | ATP Production (% of Control) |
| MDA-MB-231 | This compound (10 µM) | 35% | 28% |
| A549 | This compound (10 µM) | 42% | 35% |
Table 3: In Vivo Efficacy of this compound in Xenograft Model (Example Data)
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0% |
| This compound | 50 mg/kg, daily | 65% |
| This compound + Dichloroacetate | 50 mg/kg + 100 mg/kg, daily | 85% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Protocols
1. Cell Viability Assay (MTT/XTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Oxygen Consumption Rate (OCR) Assay (Seahorse XF Analyzer)
This assay directly measures the effect of this compound on mitochondrial respiration.
Caption: Workflow for measuring Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer.
-
Materials:
-
Seahorse XF Analyzer and consumables (XF cell culture microplates, sensor cartridges)
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
-
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with this compound and the mitochondrial stress test compounds.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure basal OCR before and after the injection of this compound, followed by the sequential injection of oligomycin, FCCP, and rotenone/antimycin A.
-
Normalize the OCR data to cell number and analyze the results to determine the effect of this compound on basal respiration, ATP-linked respiration, and maximal respiratory capacity.
-
3. Western Blot for HIF-1α
This protocol assesses the effect of this compound on the protein levels of HIF-1α under hypoxic conditions.
-
Materials:
-
Cancer cell lines
-
Hypoxia chamber or incubator (1% O₂)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Plate cells and allow them to adhere.
-
Treat the cells with this compound or vehicle control for a specified time.
-
Place the plates in a hypoxia chamber (1% O₂) for 4-6 hours.
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A loading control like β-actin or GAPDH should be used to ensure equal protein loading.
-
In Vivo Protocol
1. Xenograft Tumor Model
This protocol evaluates the in vivo antitumor efficacy of this compound.
Caption: Workflow for an in vivo xenograft tumor model to assess this compound efficacy.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the specified duration or until the tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
References
- 1. "this compound, a small molecule inhibitor of complex I and hypoxia-induced HIF" by Anja Bastian, Satoshi Matsuzaki et al. [dsc.duq.edu]
- 2. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The crosstalk between HIFs and mitochondrial dysfunctions in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AG311 in Combination with Other Compounds
For: Researchers, scientists, and drug development professionals.
Subject: Comprehensive overview of the investigational compound AG311, its mechanism of action, and protocols for potential combination studies.
Note to the Reader: As of the latest available information, there are no specific preclinical or clinical studies detailing the use of this compound in combination with other therapeutic compounds. The following application notes are based on the characterization of this compound as a monotherapy and provide generalized protocols for assessing potential synergistic effects with other agents.
Introduction to this compound
This compound is a novel small molecule anticancer compound identified as 5-[(4-Methylphenyl)thio]-9H-pyrimido[4,5-b]indole-2,4-diamine. Preclinical studies have demonstrated its potential as a cancer cell-selective agent that induces rapid necrotic cell death. The primary mechanism of action of this compound is the induction of mitochondrial depolarization.
Mechanism of Action
This compound targets the mitochondrial electron transport chain (ETC), a critical pathway for cellular energy production. This targeting is particularly effective against cancer cells, which often exhibit a higher mitochondrial membrane potential, rendering them more susceptible to disruptions in this pathway.
Key aspects of this compound's mechanism of action include:
-
Inhibition of ETC Complexes: this compound has been shown to inhibit the activity of Complex I and Complex III of the mitochondrial ETC.
-
Competitive Inhibition of Ubiquinone: The compound competitively inhibits the binding of ubiquinone, a crucial electron carrier in the ETC.
-
Induction of Mitochondrial Superoxide: By disrupting the normal flow of electrons, this compound significantly increases the generation of mitochondrial superoxide, a type of reactive oxygen species (ROS).
-
Oxidative Stress-Induced Cell Death: The accumulation of ROS leads to oxidative stress, mitochondrial depolarization, and ultimately, necrotic cell death in cancer cells.
Signaling Pathway of this compound-Induced Cell Death
Caption: this compound inhibits the mitochondrial ETC, leading to ROS production and necrotic cell death.
Preclinical Data (Monotherapy)
In vivo studies using mouse orthotopic breast cancer models (MDA-MB-435 and 4T1) have demonstrated the efficacy of this compound as a single agent.
| Model | Treatment | Outcome | Systemic Toxicity |
| MDA-MB-435 | This compound | 85% reduction in tumor volume | No apparent toxicity |
| 4T1 | This compound | 81% reduction in tumor volume | No apparent toxicity |
Protocol for Evaluating this compound in Combination Therapy
The following is a generalized protocol for assessing the potential synergistic, additive, or antagonistic effects of this compound when combined with another therapeutic agent (Compound X).
Objective
To determine the in vitro efficacy of this compound in combination with Compound X on a selected cancer cell line.
Materials
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Compound X (stock solution in an appropriate solvent)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
Combination index analysis software (e.g., CompuSyn)
Experimental Workflow
Caption: Workflow for in vitro combination therapy assessment.
Detailed Procedure
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and Compound X from stock solutions.
-
Determine the IC50 (half-maximal inhibitory concentration) for each compound individually.
-
Based on the individual IC50 values, prepare combination treatments at constant ratios (e.g., based on the ratio of their IC50s) and non-constant ratios.
-
Remove the old medium from the 96-well plates and add the media containing the single agents or their combinations. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the treated plates for a period relevant to the cell line and compounds being tested (typically 48-72 hours).
-
-
Cell Viability Assessment:
-
After incubation, perform a cell viability assay according to the manufacturer's protocol.
-
Record the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Potential Combination Strategies and Rationale
While no specific combinations with this compound have been reported, its mechanism of action suggests potential synergy with agents that:
-
Induce DNA damage (e.g., certain chemotherapies): By depleting the cell's energy supply, this compound may impair the cancer cell's ability to repair DNA damage.
-
Inhibit antioxidant pathways: Combining this compound with inhibitors of cellular antioxidant systems (e.g., glutathione synthesis inhibitors) could potentiate the effects of ROS-induced cell death.
-
Target parallel survival pathways: For cancers that develop resistance to therapies targeting specific signaling pathways (e.g., EGFR, BRAF), this compound offers an alternative mechanism of cell killing that could be effective in combination.
Conclusion
This compound is a promising anticancer agent with a distinct mechanism of action targeting mitochondrial respiration. While its efficacy as a monotherapy has been demonstrated in preclinical models, its potential in combination with other anticancer agents remains to be explored. The provided protocol offers a standard methodology for investigating such potential synergies, which could pave the way for novel and more effective cancer treatment regimens. Further research is warranted to identify optimal combination partners and validate these strategies in vivo.
Application Notes and Protocols for Labeling AG311
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG311 is a small molecule inhibitor with demonstrated anti-tumor and anti-metastatic properties.[1] Its primary mechanism of action involves the competitive inhibition of ubiquinone-binding to Complex I of the mitochondrial electron transport chain.[1][2] This inhibition disrupts mitochondrial respiration, leading to a reduction in oxygen consumption and subsequent prevention of hypoxia-induced stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][2] The labeling of this compound with probes such as fluorescent dyes or biotin is a critical step for its use in a variety of research applications, including cellular uptake studies, target engagement assays, and in vivo imaging. These application notes provide detailed protocols for the labeling of this compound and summarize key quantitative data regarding its biological activity.
Data Presentation
The following table summarizes the quantitative effects of this compound on cancer cell metabolism and tumor growth.
| Cell Line | Parameter | Treatment | Result | Reference |
| MDA-MB-435 | Oxygen Consumption Rate (OCR) | 5 µM this compound | Significant reduction in OCR | [2] |
| MDA-MB-435 | Oxygen Consumption Rate (OCR) | 10 µM this compound | Rapid and significant reduction in OCR | [2] |
| MDA-MB-435 xenograft | Tumor Volume | 45 mg/kg this compound (i.p.) | 85% reduction | [3] |
| 4T1 orthotopic | Tumor Volume | 45 mg/kg this compound (i.p.) | 81% reduction | [3] |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis and cell survival. This compound, by inhibiting Complex I, reduces oxygen consumption, thereby increasing intracellular oxygen tension even under hypoxic conditions. This restores PHD activity, leading to the degradation of HIF-1α and the downregulation of its target genes.
Caption: Signaling pathway of this compound action.
Experimental Protocols
Chemical Structure of this compound
The chemical name of this compound is 5-[(4-Methylphenyl)thio]-9H-pyrimido[4,5-b]indole-2,4-diamine. Its structure contains two primary amine groups on the pyrimidine ring, which are ideal for labeling reactions.
Caption: Chemical structure of this compound.
Protocol 1: Fluorescent Labeling of this compound using NHS Ester Dyes
This protocol describes the conjugation of an amine-reactive fluorescent dye (e.g., a succinimidyl ester) to the primary amine groups of this compound.
Materials:
-
This compound
-
Amine-reactive fluorescent dye NHS ester (e.g., FITC NHS ester, Cy5 NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
-
Preparation of Dye Solution:
-
Dissolve the amine-reactive fluorescent dye NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. This should be done immediately before use.
-
-
Reaction:
-
In a small, dark glass vial, add the this compound solution.
-
Add 2-3 molar equivalents of triethylamine to the this compound solution to act as a base and deprotonate the amine groups.
-
Slowly add 1.0-1.2 molar equivalents of the fluorescent dye solution to the this compound solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, protected from light.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC. The labeled product should have a different Rf value than the starting materials and be fluorescent.
-
-
Purification:
-
Once the reaction is complete, purify the fluorescently labeled this compound using reverse-phase HPLC. Use a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) as the mobile phase.
-
Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry and UV-Vis spectroscopy.
-
-
Storage:
-
Lyophilize the pure, labeled this compound and store it at -20°C, protected from light and moisture.
-
Caption: Workflow for fluorescent labeling of this compound.
Protocol 2: Biotinylation of this compound using NHS-Biotin
This protocol outlines the conjugation of biotin to this compound for applications such as affinity purification and streptavidin-based detection.
Materials:
-
This compound
-
NHS-Biotin or Sulfo-NHS-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
-
Preparation of Biotin Reagent Solution:
-
Dissolve NHS-Biotin or Sulfo-NHS-Biotin in anhydrous DMF or DMSO (for NHS-Biotin) or the reaction buffer (for Sulfo-NHS-Biotin) to a concentration of 10 mg/mL immediately before use.
-
-
Reaction:
-
In a glass vial, add the this compound solution.
-
Add 2-3 molar equivalents of triethylamine to the this compound solution.
-
Slowly add 1.5-2.0 molar equivalents of the NHS-Biotin solution to the this compound solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by TLC. The biotinylated product will have a different Rf than this compound. Staining with a streptavidin-HRP conjugate followed by a suitable substrate can be used to visualize the biotinylated spot.
-
-
Purification:
-
Purify the biotinylated this compound by reverse-phase HPLC using a water/acetonitrile gradient.
-
Collect the fractions containing the product and confirm its identity by mass spectrometry.
-
-
Storage:
-
Lyophilize the purified biotin-AG311 and store at -20°C.
-
Caption: Workflow for biotinylation of this compound.
References
- 1. Passage Number of 4T1 Cells Influences the Development of Tumour and the Progression of Metastasis in 4T1 Orthotopic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 4T1 breast cancer mouse model system for preclinical carbonic anhydrase IX studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
AG311 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of AG311, a member of the tyrphostin family of protein tyrosine kinase inhibitors. The following information is compiled from data on various tyrphostins and provides a framework for troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound belongs to the tyrphostin class of compounds, which are known inhibitors of protein tyrosine kinases (PTKs).[1][2] These enzymes play a crucial role in cellular signal transduction pathways that regulate cell growth, differentiation, and proliferation. The precise mechanism of this compound is believed to involve the inhibition of specific PTKs, such as the Epidermal Growth Factor Receptor (EGFR). Some tyrphostins have been shown to arrest the cell cycle by suppressing cyclin B1 and inhibiting the activity of the cyclin B1/p34cdc2 complex.[3] Others may also induce mitochondrial dysfunction.[4][5]
Q2: What are the recommended solvents for dissolving this compound?
A2: Based on data from structurally similar tyrphostins, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[6][7][8] For in vivo applications, further dilution into aqueous buffers containing agents like PEG300, Tween-80, or SBE-β-CD may be required.[6][7]
Q3: How should this compound be stored to ensure its stability?
A3: this compound should be stored as a lyophilized powder at -20°C for long-term stability (up to 3 years).[6][7] Once dissolved in a solvent, the stock solution should be aliquoted and stored at -80°C for up to 6 months to minimize freeze-thaw cycles.[6][7][8] Some tyrphostins are known to be unstable, which can lead to the formation of more potent degradation products; therefore, proper storage is critical.[1]
Q4: I'm observing unexpected results in my experiments with this compound. What could be the issue?
A4: Unexpected results could stem from several factors, including compound instability, poor solubility, or off-target effects. It is crucial to ensure that this compound is properly dissolved and has not degraded. Refer to the troubleshooting guide below for specific issues. Some tyrphostins have been noted for their instability, which can result in the generation of compounds with different inhibitory activities.[1]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
-
Symptom: The compound does not fully dissolve in the chosen solvent, or precipitation is observed.
-
Possible Cause: Incorrect solvent selection or insufficient solvent volume. The hygroscopic nature of DMSO can also impact solubility.
-
Solution:
Issue 2: Compound Precipitation in Aqueous Solutions
-
Symptom: this compound precipitates out of solution when diluted from a DMSO stock into an aqueous buffer (e.g., cell culture media).
-
Possible Cause: Low aqueous solubility of the compound.
-
Solution:
Issue 3: Inconsistent or Unreliable Experimental Results
-
Symptom: High variability between experiments or a loss of compound activity over time.
-
Possible Cause: Degradation of this compound due to improper storage or handling. Some tyrphostins are known to be unstable.[1]
-
Solution:
-
Store the solid compound and stock solutions at the recommended temperatures (-20°C for powder, -80°C for solutions) and protect from light.[8]
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]
-
Prepare fresh working solutions for each experiment from a frozen stock.
-
Be aware that degradation products may have different biological activities.[1]
-
Quantitative Data Summary
Table 1: Solubility of Structurally Similar Tyrphostins
| Compound | Solvent | Maximum Solubility | Reference |
| Tyrphostin AG30 | DMSO | 125 mg/mL (609.25 mM) | [6] |
| Tyrphostin A23 | DMSO | 100 mg/mL (537.14 mM) | [7] |
| Tyrphostin AG 1478 | DMSO | 10 mg/mL | [8] |
Table 2: Recommended Storage Conditions for Tyrphostins
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [6][7] |
| In Solvent | -80°C | 6 months | [6][7] |
| In Solvent | -20°C | 1 month | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for a compound with a molecular weight of 250 g/mol , add 400 µL of DMSO to 1 mg of this compound.
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of an In Vivo Formulation
This is an example protocol based on formulations for other tyrphostins and should be optimized for this compound.
-
Materials: 10 mM this compound in DMSO stock solution, PEG300, Tween-80, Saline.
-
Procedure:
-
To prepare a 1 mL working solution, start with 100 µL of the 10 mM this compound in DMSO stock.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6][7]
-
This formulation should be prepared fresh before each use.
-
Visualizations
Caption: Inhibition of the EGFR signaling cascade by this compound.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. The degree of inhibition of protein tyrosine kinase activity by tyrphostin 23 and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
troubleshooting AG311 experimental results
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results obtained with AG311. Here you will find troubleshooting guides and frequently asked questions to help you navigate common challenges during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Cell-Based Assays
Question: Why am I seeing inconsistent IC50 values for this compound in my cell viability assays?
Answer: Inconsistent IC50 values can arise from several factors. It is crucial to ensure experimental consistency. Variations in IC50 values for a specific compound are common and can be attributed to multiple factors.[1]
-
Cell-Related Issues:
-
Cell Passage Number: Use cells with a low passage number and ensure it is consistent across experiments.[2][3] Immortalized cells, in particular, can yield inconsistent results.[2][3]
-
Cell Density and Growth Rate: The response to a drug can vary based on cell density and growth rate. It is important to perform pilot experiments to determine optimal cell densities and incubation times.[2][3]
-
-
Compound and Reagent Issues:
-
Compound Purity and Stability: The purity of the compound can influence its activity.[1] Ensure proper storage of this compound and other reagents to prevent degradation.[4] For longer incubations, consider the stability of the compound and whether daily media changes with a fresh compound are necessary.[2][3]
-
DMSO Concentration: Increasing concentrations of DMSO, a common solvent, can interfere with pharmacological readouts. For cellular studies, it is recommended that DMSO concentrations do not exceed 0.1–0.5%.[5]
-
-
Assay Conditions:
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Shorter or longer incubation times may be necessary depending on the mechanism of action.[2][3]
-
Assay Reagents and Detection Methods: Variations in assay kits, reagents, and detection methods can lead to different IC50 values.[1]
-
Illustrative Data: Troubleshooting Inconsistent IC50 Values
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 | Recommendation |
| Cell Passage # | 5 | 25 | 5 | Maintain passage number below 20. |
| Seeding Density | 5,000 cells/well | 5,000 cells/well | 10,000 cells/well | Optimize and maintain consistent seeding density. |
| Incubation Time | 48 hours | 48 hours | 72 hours | Determine optimal incubation time through a time-course experiment. |
| This compound Purity | Lot A (99%) | Lot A (99%) | Lot B (95%) | Use the same lot of high-purity compound for all related experiments. |
| Observed IC50 | 15 nM | 50 nM | 85 nM | Standardize all parameters to ensure reproducibility. |
Question: My cell viability readings (e.g., from an MTT assay) increase at higher doses of this compound, suggesting increased proliferation. Is this expected?
Answer: This is an observation that is not entirely unusual in MTT assays.[6] Here are a few potential explanations:
-
Increased Metabolic Activity: The MTT assay measures cellular metabolic activity. Some compounds can induce a stress response in cells that leads to an increase in metabolic rate, which can be misinterpreted as increased viability.[6]
-
Compound Interference: The compound itself might chemically reduce the MTT reagent, leading to a false positive signal.[6] To test for this, you can run a control without cells, incubating the media, MTT reagent, and various concentrations of this compound.[6]
-
Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects that might lead to unexpected cellular responses.[7]
Troubleshooting Workflow for Unexpected Assay Results
Caption: Troubleshooting workflow for unexpected cell viability assay results.
Section 2: Western Blotting
Question: I am not seeing a decrease in phosphorylated ERK (p-ERK) levels after treating cells with this compound in my Western blot.
Answer: this compound is an inhibitor of the MEK/ERK pathway. A lack of p-ERK inhibition can point to several issues.
-
Inactive Compound: Ensure that this compound has been stored correctly and has not degraded.
-
Insufficient Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to see an effect. Perform a dose-response and time-course experiment to determine the optimal conditions.[3]
-
Low Protein Levels: The target protein may not be detectable if the protein levels in the cell lysate are too low. It is recommended to load at least 20-30 µg of protein per lane.[8]
-
Western Blotting Technique:
-
Antibody Issues: The primary or secondary antibodies may not be effective. Always include a positive control to confirm that the experimental setup is working.[9]
-
Transfer Issues: Inefficient protein transfer from the gel to the membrane can result in a weak or absent signal. You can check for successful transfer by staining the membrane with Ponceau S.
-
Buffer Composition: The use of TBS instead of PBS may improve signal intensity for some antibodies.[8] Also, ensure that phosphatase inhibitors are included in the lysis buffer when detecting phosphoproteins.[10]
-
This compound Mechanism of Action: MEK/ERK Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. bioivt.com [bioivt.com]
- 4. platypustech.com [platypustech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Preclinical In Vitro Assays
Welcome to the technical support center for preclinical in vitro experimentation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during their experiments. While the specific agent "AG311" is not clearly identified in publicly available scientific literature, this guide addresses common pitfalls applicable to a wide range of in vitro assays involving novel chemical entities.
Frequently Asked Questions (FAQs)
Q1: My compound shows high efficacy in a biochemical assay but fails in a cell-based assay. What are the potential reasons?
A1: This is a common challenge. Several factors could be at play:
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[1][2][3] Gram-negative bacteria, for instance, have a complex outer membrane that can be a significant barrier for many antibiotics.[1][3]
-
Efflux Pumps: Cells may actively transport the compound out, preventing it from reaching a therapeutic concentration.[1]
-
Compound Stability: The compound might be unstable in the cell culture medium or metabolized by the cells.
-
Off-Target Effects in Cells: In a cellular environment, the compound might interact with other molecules that are not present in a purified biochemical assay.
Q2: How can I assess the cytotoxicity of my compound?
A2: Several in vitro assays can be used to measure cytotoxicity.[4] Common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[5]
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
ATP-based Assays: These assays measure the amount of ATP present, which correlates with the number of viable cells.
Q3: What are the best practices for designing a robust immunoprecipitation (IP) experiment?
A3: For a successful IP experiment, consider the following:
-
High-Quality Antibody: Use an antibody that is specific for your target protein and validated for IP.[6]
-
Appropriate Lysis Buffer: The choice of lysis buffer can impact the integrity of your protein and its interactions.[6]
-
Proper Controls: Include negative controls (e.g., isotype control antibody) and positive controls.
-
Optimization: Optimize the amount of antibody and beads used.[6]
-
Thorough Washing: Wash the beads extensively to remove non-specifically bound proteins.[6]
Q4: What are some common sources of error in laboratory experiments?
A4: Common mistakes in the lab can lead to unreliable results. These include:
-
Supplier Choice: Poor quality equipment or contaminated reagents from an unreliable supplier can compromise data.[7]
-
Neglecting Personal Protective Equipment (PPE): This can lead to contamination and safety issues.[7]
-
Incorrect Reagents: Using the wrong reagents or incorrect concentrations can drastically alter experimental outcomes.[7]
Troubleshooting Guides
Problem 1: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Recommended Action |
| Cell Line Authenticity | Verify cell line identity. | Perform Short Tandem Repeat (STR) analysis to authenticate your human and mouse cell lines.[4] |
| Mycoplasma Contamination | Test for mycoplasma contamination. | Use a PCR-based mycoplasma detection kit. If positive, discard the cell line and start with a fresh, uncontaminated stock. |
| Reagent Variability | Check for lot-to-lot variation in reagents. | Test new lots of reagents (e.g., FBS, media, compounds) against a standard before use in critical experiments. |
| Inconsistent Seeding Density | Ensure uniform cell seeding. | Use a cell counter for accurate cell density determination and ensure even distribution of cells in multi-well plates. |
Problem 2: Low Yield in Immunoprecipitation
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inefficient Antibody-Antigen Binding | Optimize antibody concentration. | Perform a titration experiment to determine the optimal antibody concentration for your target protein.[6] |
| Protein Complex Disruption | Use a milder lysis buffer. | If studying protein-protein interactions, consider using a non-ionic detergent-based buffer (e.g., Triton X-100) instead of a harsher one (e.g., SDS).[6] |
| Target Protein Degradation | Add protease and phosphatase inhibitors. | Always supplement your lysis buffer with a cocktail of inhibitors to protect your target protein from degradation. |
| Inefficient Elution | Optimize elution conditions. | Try different elution buffers (e.g., low pH glycine buffer, SDS-PAGE sample buffer) and incubation times.[6] |
Experimental Protocols
General Protocol for an MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visual Guides
Caption: A logical workflow for troubleshooting discrepancies between biochemical and cell-based assay results.
Caption: A simplified diagram of a kinase signaling pathway, a common target for drug development.
References
- 1. Permeability barriers of Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular impermeability and uptake of biocides and antibiotics in Gram-positive bacteria and mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vitro and biochemical assays | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 6. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 7. Common Experimentation Mistakes To Avoid in the Lab – SVI-NEWS [svinews.com]
Technical Support Center: Improving the Bioavailability of AG311
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome potential challenges with the bioavailability of AG311, a small molecule inhibitor of mitochondrial complex I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2][3] By inhibiting complex I, this compound disrupts mitochondrial respiration, leading to a decrease in cellular oxygen consumption and ATP production.[1] This mechanism of action makes it a compound of interest for cancer research, as it can induce necrotic cell death and reduce hypoxia-induced HIF-1α stabilization, a key factor in tumor progression.[1][2]
Q2: I am observing low efficacy of this compound in my in vivo experiments compared to in vitro studies. Could this be a bioavailability issue?
A2: Yes, a significant drop in efficacy between in vitro and in vivo models often points to poor oral bioavailability.[4] Poor bioavailability can result from low aqueous solubility, poor membrane permeability, or significant first-pass metabolism.[4] For a small molecule like this compound, low solubility is a common challenge that can limit its absorption in the gastrointestinal tract.
Q3: What are the common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can enhance the bioavailability of poorly soluble drugs.[5][6][7] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size.[5][7]
-
Amorphous Solid Dispersions: Stabilizing the drug in a high-energy, non-crystalline form.[5][8]
-
Lipid-Based Formulations: Dissolving the drug in lipid carriers to improve absorption.[5][9]
-
Complexation: Using agents like cyclodextrins to encapsulate the drug and increase its solubility.[8][9]
-
Co-crystals: Creating a new crystalline form of the drug with a more soluble co-former.[8][10]
Troubleshooting Guide
Issue: Low and Variable Plasma Concentrations of this compound in Animal Studies
This is a common problem for researchers working with new chemical entities. The following sections provide potential solutions and experimental protocols to address this issue.
Reducing the particle size of this compound can significantly increase its surface area, leading to a faster dissolution rate.[5][7]
Data on Particle Size Reduction Techniques:
| Technique | Typical Particle Size Achieved | Expected Bioavailability Improvement | Key Considerations |
| Micronization | 2-5 µm | 2-5 fold | Can be achieved using air-jet milling.[9] |
| Nanonization (Nanocrystals) | 100-250 nm | 5-20 fold | Can be produced by ball-milling or high-pressure homogenization.[7][9] Requires stabilizers. |
Experimental Protocol: Preparation of this compound Nanosuspension by High-Pressure Homogenization
-
Preparation of Pre-suspension:
-
Disperse 1% (w/v) of micronized this compound in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80).
-
Stir the mixture for 30 minutes to ensure uniform wetting of the drug particles.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles.
-
Monitor the particle size distribution using a laser diffraction particle size analyzer at regular intervals until the desired particle size (e.g., <200 nm) is achieved.
-
-
Characterization:
-
Measure the final particle size, polydispersity index (PDI), and zeta potential.
-
Assess the dissolution rate of the nanosuspension compared to the unprocessed drug in a relevant buffer (e.g., pH 6.8 phosphate buffer).
-
Converting crystalline this compound into an amorphous state can significantly improve its aqueous solubility and dissolution rate.[5][8]
Data on Amorphous Solid Dispersion Techniques:
| Technique | Common Polymers Used | Expected Solubility Improvement | Key Considerations |
| Spray Drying | PVP, HPMC, Soluplus® | 10-100 fold | Suitable for heat-sensitive compounds.[9] |
| Hot Melt Extrusion (HME) | Eudragit®, Soluplus®, Kollidon® VA64 | 10-100 fold | Requires thermally stable compounds.[11] |
Experimental Protocol: Preparation of this compound Amorphous Solid Dispersion by Spray Drying
-
Solution Preparation:
-
Dissolve this compound and a polymer (e.g., PVP K30) in a common solvent (e.g., methanol or a mixture of dichloromethane and methanol) at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
-
Spray Drying:
-
Use a laboratory-scale spray dryer with the following example parameters:
-
Inlet temperature: 80-120°C
-
Atomization pressure: 2 bar
-
Feed rate: 5 mL/min
-
-
Collect the dried powder from the cyclone.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Perform dissolution testing to compare the release profile of the ASD with the crystalline drug.
-
For highly lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance bioavailability by presenting the drug in a solubilized form and facilitating lymphatic absorption.[5][9]
Data on Lipid-Based Formulations:
| Formulation Type | Key Components | Mechanism of Action | Expected Bioavailability Improvement |
| SEDDS/SMEDDS | Oil (e.g., Capryol 90), Surfactant (e.g., Kolliphor EL), Co-surfactant (e.g., Transcutol HP) | Forms a fine oil-in-water emulsion upon gentle agitation in aqueous media. | 5-15 fold |
Experimental Protocol: Development of an this compound SEDDS Formulation
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
-
Ternary Phase Diagram Construction:
-
Select the most suitable excipients based on solubility studies.
-
Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsification region.
-
-
Formulation Preparation:
-
Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant until a clear solution is formed.
-
Dissolve this compound in the prepared vehicle.
-
-
Characterization:
-
Assess the self-emulsification performance by adding the formulation to water and observing the formation of an emulsion.
-
Measure the droplet size and PDI of the resulting emulsion.
-
Evaluate the in vitro drug release using a dialysis method.
-
Visualizations
Signaling Pathway of this compound
Figure 1: Mechanism of action of this compound on the mitochondrial electron transport chain.
Experimental Workflow for Improving this compound Bioavailability
Figure 2: General workflow for the development and evaluation of enabling formulations for this compound.
Decision Tree for Formulation Strategy Selection
Figure 3: Decision tree to guide the selection of an appropriate bioavailability enhancement strategy for this compound.
References
- 1. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "this compound, a small molecule inhibitor of complex I and hypoxia-induced HIF" by Anja Bastian, Satoshi Matsuzaki et al. [dsc.duq.edu]
- 3. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. upm-inc.com [upm-inc.com]
- 6. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
AG311 Technical Support Center: Managing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of AG311. The content is designed to help users identify, understand, and minimize these effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily characterized as a small molecule inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2][3][4] It competitively inhibits the ubiquinone-binding site, which disrupts mitochondrial respiration and leads to a decrease in cellular oxygen consumption and ATP production.[1][2] A downstream consequence of this is the reduction of hypoxia-induced HIF-1α stabilization.[1][2]
Q2: What are the known or suspected off-target effects of this compound?
This compound is reported to possess multiple anticancer mechanisms, including the inhibition of tyrosine kinases and thymidylate synthase, in addition to its primary effect on mitochondrial complex I.[1] These activities outside of Complex I inhibition can be considered off-target effects depending on the experimental context. Researchers should be aware that observed cellular phenotypes may result from a combination of these activities.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:
-
Use the Lowest Effective Concentration: Perform a dose-response curve for your specific assay to determine the minimal concentration of this compound that produces the desired on-target effect. Using excessive concentrations increases the likelihood of engaging off-target molecules.
-
Employ Proper Controls: Use a combination of positive and negative controls to validate your findings. This can include using a known specific inhibitor for the pathway you are studying as a positive control, and where possible, a structurally similar but inactive analog of this compound as a negative control.
-
Orthogonal Validation: Confirm key findings using an alternative method. For example, if you hypothesize that an effect is due to inhibition of a specific kinase, validate this by using siRNA/shRNA to knock down that kinase and observe if the phenotype is reproduced.
Q4: At what concentrations does this compound typically inhibit mitochondrial respiration?
Studies have shown that this compound significantly reduces the oxygen consumption rate (OCR) in cells at concentrations of 5 and 10 µM.[1] The effective concentration may vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response analysis in your specific cell system.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues and distinguish between on-target mitochondrial effects and potential off-target kinase-related effects of this compound.
| Observed Problem/Question | Possible Cause | Suggested Solution / Experimental Step |
| Unexpected cell death or cytotoxicity at low concentrations. | The cell line may be highly dependent on oxidative phosphorylation, making it very sensitive to Complex I inhibition. | Measure cellular ATP levels and mitochondrial membrane potential after this compound treatment. A rapid drop would indicate a primary effect on mitochondrial function. |
| I see a change in a signaling pathway, but I'm not sure if it's due to kinase inhibition or metabolic stress. | Inhibition of Complex I by this compound causes metabolic stress (e.g., altered AMP/ATP ratio), which can activate stress-response kinases like AMPK. This can confound the interpretation of signaling data. | 1. Measure Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer or similar instrument to confirm mitochondrial inhibition at your effective dose. 2. Check AMPK Activation: Perform a Western blot for phosphorylated AMPK (Thr172). If AMPK is activated, the observed signaling changes may be a downstream consequence of metabolic stress. |
| How can I confirm that this compound is engaging its intended target (Complex I) in my cells? | Lack of target engagement can lead to null results and misinterpretation. | Perform a Cellular Thermal Shift Assay (CETSA) . This method assesses target engagement by measuring the change in thermal stability of a protein when a ligand is bound. An increase in the melting temperature of a Complex I subunit in the presence of this compound would confirm engagement. |
| How do I identify the specific off-target kinases that might be affected by this compound in my system? | This compound is reported to inhibit tyrosine kinases, but the specific targets are not well-defined in public literature. | Submit this compound to a commercial kinase selectivity profiling service . These services screen the compound against a large panel of kinases to identify potential off-target interactions and determine their IC50 values. |
Key Experimental Protocols
Protocol 1: Measuring Oxygen Consumption Rate (OCR) to Validate Mitochondrial Inhibition
This protocol provides a general workflow for using a Seahorse XF Analyzer to confirm that this compound is inhibiting mitochondrial respiration in your cell line.
-
Cell Seeding: Seed your cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a dose range of this compound (e.g., 0.1 µM to 25 µM) in the appropriate assay medium. Also, prepare other mitochondrial inhibitors for the assay (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Assay Setup: One hour before the assay, replace the growth medium with the assay medium and incubate the cells in a non-CO2 incubator at 37°C.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution.
-
Assay Execution:
-
Load the prepared compounds into the injector ports of the sensor cartridge.
-
Place the cell plate in the analyzer.
-
Run a baseline measurement of OCR.
-
Inject this compound at various concentrations and measure the resulting change in OCR.
-
Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to further characterize the mitochondrial phenotype.
-
-
Data Analysis: Normalize the OCR data to cell number. A dose-dependent decrease in OCR following this compound injection confirms inhibition of mitochondrial respiration.
Protocol 2: General Workflow for Kinase Selectivity Profiling
To identify specific kinase off-targets, using a commercial service is the most comprehensive approach. The general workflow is as follows:
-
Compound Submission: Provide a high-purity sample of this compound to the service provider.
-
Primary Screen: The compound is typically first screened at a single, high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (often >300). The readout is usually the percent inhibition of kinase activity.
-
Hit Identification: Kinases that show significant inhibition (e.g., >70% inhibition) in the primary screen are identified as "hits".
-
IC50 Determination: For each hit, a dose-response experiment is performed to determine the precise IC50 value. This provides quantitative data on the potency of this compound against each potential off-target.
-
Data Analysis: The results are typically provided as a list of inhibited kinases and their corresponding IC50 values, often visualized on a "kinome tree" to show the relationships between the affected kinases. This data is critical for understanding the selectivity profile of this compound.
Visualizations
Signaling and Experimental Workflows
Caption: Primary mechanism of this compound via Complex I inhibition.
Caption: Workflow to deconvolute mitochondrial vs. kinase effects.
Caption: General workflow for a kinase selectivity profiling experiment.
References
- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Mitochondrial Function [protocols.io]
- 3. carnabio.com [carnabio.com]
- 4. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
refining AG311 treatment protocols
Welcome to the AG311 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is supplied as a lyophilized powder. For reconstitution, we recommend using dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM. Once reconstituted, the stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), the solution can be kept at 4°C.
Q2: What is the known mechanism of action for this compound?
A2: this compound is a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway. It specifically targets the downstream kinase, p70S6K, preventing the phosphorylation of its substrates and thereby inhibiting protein synthesis and cell growth.
Q3: Are there any known off-target effects of this compound?
A3: While this compound is highly selective for p70S6K, some mild inhibition of other kinases in the same family has been observed at concentrations exceeding 50 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and to minimize potential off-target effects.
Q4: Can this compound be used in in-vivo studies?
A4: Yes, this compound has been successfully used in xenograft mouse models. For in-vivo applications, it is crucial to use a formulation that ensures bioavailability and minimizes toxicity. Further details on formulation and dosage can be found in the "Experimental Protocols" section.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Inhibition of Target Pathway
| Possible Cause | Troubleshooting Step |
| Improper sample preparation | Ensure that cell lysates are prepared with buffers containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. Keep samples on ice throughout the preparation process. |
| Incorrect antibody selection | When performing Western blots, use phospho-specific antibodies that have been validated for the detection of the phosphorylated target of interest.[2] |
| Suboptimal this compound concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Cell line resistance | Some cell lines may exhibit intrinsic or acquired resistance to this compound. Consider using a different cell line or investigating potential resistance mechanisms. |
Issue 2: High Background in Western Blot Analysis
| Possible Cause | Troubleshooting Step |
| Insufficient blocking | Ensure the membrane is completely submerged in blocking buffer and incubate for at least 1 hour at room temperature.[3] Consider testing different blocking agents (e.g., BSA, non-fat dry milk). |
| Antibody concentration too high | Optimize the concentrations of both primary and secondary antibodies by performing serial dilutions.[3] |
| Inadequate washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove non-specific binding.[3] |
| Contaminated buffers or equipment | Use freshly prepared buffers and ensure all equipment is clean to avoid contamination that can lead to high background.[3] |
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Cancer | 15 |
| HCT116 | Colon Cancer | 25 |
| MCF-7 | Breast Cancer | 10 |
| PC-3 | Prostate Cancer | 50 |
Table 2: Recommended Working Concentrations for In-Vitro Assays
| Assay Type | Recommended Concentration Range |
| Western Blot | 10 - 100 nM |
| Cell Viability (MTT/XTT) | 1 - 1000 nM |
| Immunofluorescence | 50 - 200 nM |
| Kinase Assay | 1 - 50 nM |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a DMSO-treated control group.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Protocol 2: Western Blot Analysis of p70S6K Phosphorylation
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p70S6K overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total p70S6K or a housekeeping protein like GAPDH.
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR pathway by targeting p70S6K.
Caption: Workflow for determining cell viability using an MTT assay after this compound treatment.
References
AG311 Experimental Controls and Best Practices: A Technical Support Center
Welcome to the technical support center for AG311, a potent small molecule inhibitor of mitochondrial complex I. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and best practices for using this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) at the ubiquinone-binding site.[1][2] This inhibition blocks the transfer of electrons from NADH to ubiquinone, disrupting the electron transport chain.[1] Consequently, this leads to a decrease in mitochondrial respiration and ATP production.[1] this compound has also been shown to inhibit complex III to a lesser extent.[1]
Q2: What are the key downstream cellular effects of this compound?
A2: The primary effects of this compound treatment include:
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound is typically dissolved in an organic solvent like DMSO to create a stock solution. It is crucial to check the solubility of the specific batch of this compound you are using. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working concentrations in cell culture media, ensure the final concentration of the organic solvent is low (typically ≤0.1%) to avoid solvent-induced toxicity.
Q4: What are appropriate positive and negative controls for experiments with this compound?
A4:
-
Positive Controls: Rotenone is a well-characterized and potent inhibitor of mitochondrial complex I and serves as an excellent positive control for validating complex I inhibition assays.[1] For inducing mitochondrial depolarization, a protonophore like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) can be used.
-
Negative Controls: A vehicle control (e.g., DMSO at the same final concentration as used for this compound) is essential to account for any effects of the solvent on the cells. An inactive analogue of this compound, if available, would be an ideal negative control.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Oxygen Consumption Rate (OCR) in Seahorse XF Assay
Possible Cause & Solution
-
Suboptimal Cell Seeding Density: If cells are seeded too sparsely, the OCR signal may be too low to detect a significant change. Conversely, if cells are overgrown, they may already be in a state of metabolic stress, masking the effect of this compound.
-
Recommendation: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line that results in a basal OCR within the manufacturer's recommended range for the instrument.
-
-
Incorrect this compound Concentration: The effective concentration of this compound can vary between cell lines.
-
Recommendation: Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration for your experimental system.
-
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Precipitation will reduce its effective concentration.
-
Recommendation: Visually inspect the media for any precipitate after adding this compound. If solubility is an issue, consider pre-complexing this compound with a carrier protein like BSA or using a formulation aid, ensuring you have appropriate controls for these additions.
-
-
Instrument or Assay Plate Issues: Clogged injection ports or improper plate calibration can lead to erroneous results.
-
Recommendation: Ensure the Seahorse XF analyzer is properly calibrated and maintained. Carefully inspect the injection ports of the sensor cartridge for any blockages before loading the compounds.
-
Issue 2: High Variability in Mitochondrial Membrane Potential Measurements
Possible Cause & Solution
-
Uneven Dye Loading: Inconsistent loading of potentiometric dyes (e.g., JC-1, TMRE) can lead to high well-to-well variability.
-
Recommendation: Ensure a homogenous cell suspension during dye loading. Mix gently but thoroughly after adding the dye to the cell suspension before plating.
-
-
Photobleaching of Fluorescent Dyes: Excessive exposure to light during imaging can cause photobleaching and reduce the fluorescent signal.
-
Recommendation: Minimize the exposure time of your samples to the excitation light source. Use an anti-fade mounting medium if performing fixed-cell imaging.
-
-
Cell Stress During Assay: Handling procedures, such as excessive centrifugation or temperature fluctuations, can induce stress and alter mitochondrial membrane potential.
-
Recommendation: Handle cells gently throughout the staining and imaging process. Maintain a consistent and appropriate temperature for your cells.
-
Data Presentation
Table 1: Effect of this compound on Mitochondrial Membrane Potential and Tumor Growth
| Cell Line/Model | Treatment | Concentration/Dose | Observed Effect | Reference |
| MDA-MB-435 (cancerous) | This compound | Not specified | More profound mitochondrial membrane depolarization compared to noncancerous cells. | [1] |
| HMEC-1 (noncancerous) | This compound | Not specified | Less pronounced mitochondrial membrane depolarization compared to cancerous cells. | [1] |
| Xenograft Tumor Mouse Model | This compound + DCA | 37.5 mg/kg this compound (twice weekly) + 50 mg/kg/day DCA | Significantly slower tumor growth compared to solvent or single-drug controls. | [1] |
Table 2: IC50 Values for this compound Inhibition of Mitochondrial Complex I
| Cell Line Lysate | IC50 Value | Reference |
| Cancer Cell Line 1 | Comparable to EC50 for cell death (13.9 µM) | [1] |
| Cancer Cell Line 2 | Comparable to EC50 for cell death (13.9 µM) | [1] |
Experimental Protocols
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
Objective: To determine the effect of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Cell line of interest
-
Complete culture medium
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution (in DMSO)
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Rotenone/antimycin A solution
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Oligomycin solution
-
FCCP solution
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Assay Medium Preparation: Warm the Seahorse XF Base Medium to 37°C and supplement with glucose, pyruvate, and glutamine.
-
Medium Exchange: Remove the culture medium from the cells and wash twice with the prepared Seahorse XF assay medium. Add the final volume of assay medium to each well.
-
Incubation: Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow the cells to equilibrate.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with this compound, oligomycin, FCCP, and rotenone/antimycin A solutions at the desired final concentrations.
-
Seahorse XF Assay: Calibrate the instrument and then replace the calibrant plate with the cell plate. Run the Mito Stress Test protocol on the Seahorse XF Analyzer.
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Analyze the key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1 Dye
Objective: To measure the effect of this compound on mitochondrial membrane potential.
Materials:
-
Cell line of interest
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Complete culture medium
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This compound stock solution (in DMSO)
-
FCCP (positive control)
-
JC-1 dye
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a suitable culture vessel (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere. Treat the cells with the desired concentrations of this compound, vehicle control, and FCCP for the specified time.
-
JC-1 Staining: Remove the treatment medium and wash the cells with PBS. Add JC-1 staining solution (typically 5-10 µg/mL in culture medium) to each well and incubate at 37°C for 15-30 minutes.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Add PBS or imaging buffer to the wells and immediately visualize the cells. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescent J-aggregates. Apoptotic or stressed cells with low mitochondrial membrane potential will show green fluorescent JC-1 monomers.
-
Flow Cytometry: Detach the cells (if adherent) and resuspend them in PBS. Analyze the cell suspension on a flow cytometer, detecting the green fluorescence in the FITC channel and the red fluorescence in the PE channel. A shift from red to green fluorescence indicates mitochondrial membrane depolarization.
-
Mandatory Visualizations
Caption: this compound inhibits Complex I, leading to downstream effects.
Caption: Workflow for Seahorse XF Mito Stress Test with this compound.
References
Validation & Comparative
A Comparative Guide to the Efficacy of AG311 and Other Metabolic-Targeting Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel anticancer agent AG311 with other metabolic-targeting compounds, Metformin and Dichloroacetate (DCA). The information is compiled from preclinical studies to support researchers and professionals in drug development.
Introduction
This compound is an investigational small molecule that has demonstrated anticancer and antimetastatic properties in preclinical models. Its primary mechanism of action is the inhibition of mitochondrial complex I, a critical component of the electron transport chain. This guide evaluates the efficacy of this compound in comparison to Metformin, another complex I inhibitor, and Dichloroacetate (DCA), which targets a different aspect of cancer cell metabolism.
Mechanism of Action
This compound acts as a competitive inhibitor at the ubiquinone-binding site of mitochondrial complex I.[1][2] This inhibition leads to several downstream effects:
-
Mitochondrial Depolarization: A rapid loss of the mitochondrial membrane potential.[3]
-
Decreased ATP Synthesis: A reduction in the cell's primary energy currency.[3]
-
Reduced Oxygen Consumption: A direct consequence of impaired electron transport chain function.
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Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Stabilization: By increasing oxygen tension in hypoxic conditions, this compound can reduce the stabilization of HIF-1α, a key transcription factor in tumor progression.[1][2][3]
Metformin , a widely used anti-diabetic drug, also inhibits mitochondrial complex I, although its mechanism is believed to be non-competitive. This inhibition leads to an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK can inhibit mTOR signaling, a central regulator of cell growth and proliferation.
Dichloroacetate (DCA) targets cancer metabolism through a different mechanism. It inhibits pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase (PDH) complex. This promotes the conversion of pyruvate from glycolysis into acetyl-CoA, shifting cancer cell metabolism from aerobic glycolysis (the Warburg effect) back to oxidative phosphorylation.
Comparative Efficacy Data
The following tables summarize key quantitative data from preclinical studies. It is important to note that these data are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Efficacy on Cancer Cell Lines
| Compound | Cell Line | Assay | Concentration | Effect | Citation |
| This compound | MDA-MB-435 | Oxygen Consumption Rate | 7.5 µM | 62.9% decrease | [4] |
| This compound | MDA-MB-435 | Cell Viability | Not specified | More profound mitochondrial depolarization in cancer cells vs. noncancerous cells | [3] |
| Metformin | MDA-MB-435 | Cell Growth | 5 mM | 40% inhibition | [5] |
| Metformin | MDA-MB-231 | Cell Growth | 5 mM | 29% inhibition | [5] |
| This compound + DCA | - | - | - | Synergistic cell kill and reduced tumor growth | [1][2][3] |
Table 2: In Vivo Efficacy in Mouse Models
| Compound | Mouse Model | Tumor Type | Effect | Citation |
| This compound | Orthotopic | MDA-MB-435 Breast Cancer | 85% reduction in tumor volume | [4] |
| This compound | Orthotopic | 4T1 Breast Cancer | 81% reduction in tumor volume | [4] |
Experimental Protocols
Oxygen Consumption Rate (OCR) Assay
Objective: To measure the rate of oxygen consumption by cells, a key indicator of mitochondrial respiration.
Methodology:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Allow cells to attach and grow to the desired confluency.
-
Prior to the assay, replace the growth medium with a low-bicarbonate assay medium and incubate in a non-CO2 incubator.
-
Prepare stock solutions of this compound, Metformin, or DCA and load them into the injection ports of a Seahorse XF sensor cartridge.
-
Place the cell culture plate in the Seahorse XF Analyzer.
-
Perform a baseline measurement of OCR.
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Inject the compound and monitor the change in OCR over time.
-
Sequential injections of other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) can be performed to assess different parameters of mitochondrial function.
HIF-1α Stabilization Assay (Western Blot)
Objective: To determine the effect of compounds on the stabilization of HIF-1α protein under hypoxic conditions.
Methodology:
-
Culture cells under normoxic (21% O₂) or hypoxic (e.g., 1% O₂) conditions.
-
Treat cells with the test compounds (this compound, Metformin, or DCA) for the desired duration.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors. To better stabilize HIF-1α, a lysis buffer containing cobalt chloride can be used.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for HIF-1α.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Intracellular ATP Measurement Assay
Objective: To quantify the intracellular ATP levels as a measure of cellular energy status.
Methodology:
-
Culture cells in a multi-well plate and treat them with the test compounds.
-
After the treatment period, lyse the cells to release the intracellular ATP.
-
Use a commercial ATP assay kit, which typically contains a luciferase enzyme and its substrate, luciferin.
-
In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.
-
Measure the luminescence using a luminometer.
-
The amount of light produced is proportional to the concentration of ATP in the sample. A standard curve with known ATP concentrations should be used for quantification.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound, inhibiting mitochondrial complex I.
Caption: Mechanism of action of Metformin, involving AMPK activation.
Caption: Mechanism of action of Dichloroacetate (DCA), shifting metabolism.
Caption: Experimental workflow for Oxygen Consumption Rate (OCR) analysis.
References
- 1. "this compound, a small molecule inhibitor of complex I and hypoxia-induced HIF" by Anja Bastian, Satoshi Matsuzaki et al. [dsc.duq.edu]
- 2. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Therapeutic Metformin/AMPK Activation Promotes the Angiogenic Phenotype in the ERα Negative MDA-MB-435 Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AG311 and Other Mitochondrial Complex I Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AG311, a novel anticancer agent, with other known mitochondrial complex I inhibitors that have demonstrated antitumor activity. The information presented is intended to assist researchers in evaluating the potential of these compounds for further investigation and development.
Introduction to this compound
This compound is a small molecule compound that has shown significant antitumor and anti-metastatic effects in preclinical breast cancer models. Its primary mechanism of action is the inhibition of mitochondrial electron transport chain (ETC) Complex I. This inhibition leads to a cascade of downstream effects, including reduced ATP production, mitochondrial membrane depolarization, and suppression of hypoxia-inducible factor-1 alpha (HIF-1α) stabilization, ultimately inducing necrotic cell death in cancer cells.
Comparison with Similar Compounds
To provide a clear perspective on the performance of this compound, this guide compares it with other well-known mitochondrial complex I inhibitors with established anticancer properties: Metformin, Rotenone, Piericidin A, and IACS-010759.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that the experimental conditions, such as cell lines and assay durations, may vary between studies, which can influence the reported values.
| Compound | Target | Mechanism of Action | Cell Line | IC50 | Reference |
| This compound | Mitochondrial Complex I | Competitive inhibitor at the ubiquinone-binding site | MDA-MB-435 | 1.8 µM (48h) | [1] |
| MDA-MB-231 | ~20 µM (rapid cell death) | [2] | |||
| Metformin | Mitochondrial Complex I | Inhibition of Complex I | MDA-MB-231 | 8.5 mM - 51.4 mM (48h) | [2][3] |
| Rotenone | Mitochondrial Complex I | Potent inhibitor of Complex I | MG-63 | 0.02 µM | [4] |
| U2OS | 1.09 µM | [4] | |||
| 143B | 1.35 µM | [4] | |||
| Piericidin A | Mitochondrial Complex I | Competitive inhibitor of ubiquinone binding | Tn5B1-4 | 0.061 µM | [5] |
| IACS-010759 | Mitochondrial Complex I | Potent and selective inhibitor of Complex I | Various | < 10 nM | [6] |
Note: IC50 values can vary significantly based on the cell line, exposure time, and assay method. The data presented here is for comparative purposes and should be interpreted in the context of the referenced studies.
Signaling Pathway and Experimental Workflow
Mechanism of Action of Mitochondrial Complex I Inhibitors
The following diagram illustrates the general signaling pathway affected by this compound and similar compounds that target mitochondrial complex I.
Caption: Mechanism of action of mitochondrial complex I inhibitors.
Experimental Workflow: Oxygen Consumption Rate (OCR) Assay
The following diagram outlines a typical workflow for assessing the effect of a compound on mitochondrial respiration using a Seahorse XF Analyzer.
Caption: Workflow for a typical OCR assay.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Metformin) for the desired duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Oxygen Consumption Rate (OCR) Assay
-
Cell Seeding: Seed MDA-MB-231 cells in a Seahorse XF24 or XF96 cell culture microplate at an optimal density and allow them to adhere.
-
Assay Medium: On the day of the assay, replace the culture medium with XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Injection: Load the injector ports of the Seahorse sensor cartridge with the test compound (e.g., this compound, Rotenone) and modulators of mitochondrial function (oligomycin, FCCP, and a mixture of rotenone and antimycin A).
-
Seahorse Analysis: Place the cell culture microplate in the Seahorse XF Analyzer. After an initial measurement of the basal OCR, inject the test compound and monitor the change in OCR. Subsequently, inject the mitochondrial modulators sequentially to determine key parameters of mitochondrial respiration.
-
Data Normalization: After the assay, normalize the OCR data to the cell number or protein content in each well.
HIF-1α Stabilization Assay (Western Blot)
-
Cell Culture and Treatment: Culture MDA-MB-231 cells under normoxic (21% O2) or hypoxic (1% O2) conditions. Treat the cells with the test compound (e.g., this compound) for a specified period.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or α-tubulin) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities using image analysis software to determine the relative levels of HIF-1α protein.
Conclusion
This compound demonstrates a potent and selective anticancer activity through the inhibition of mitochondrial complex I, leading to necrotic cell death. When compared to other complex I inhibitors, this compound's efficacy, particularly its ability to induce rapid cell death, positions it as a promising candidate for further therapeutic development. The provided experimental protocols offer a framework for researchers to conduct comparative studies and further elucidate the mechanisms of action of these compounds. The continued investigation of mitochondrial metabolism as a therapeutic target holds significant promise for the development of novel cancer treatments.
References
- 1. alternative-therapies.com [alternative-therapies.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of targeted therapy in combination with metformin on human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of AG311 (IGN301) and Pembrolizumab in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two distinct immunotherapeutic agents: AG311 (IGN301), a cancer vaccine, and Pembrolizumab, an immune checkpoint inhibitor. This comparison is intended to inform researchers, scientists, and drug development professionals on the mechanisms, clinical efficacy, and experimental considerations for each compound.
Overview and Mechanism of Action
This compound (IGN301) is an investigational cancer vaccine. Its mechanism of action is centered on stimulating the patient's own immune system to recognize and attack cancer cells that express the Lewis Y (LeY) carbohydrate antigen. The LeY antigen is often overexpressed on the surface of various cancer cells and is associated with tumor growth and metastasis. This compound is designed as an anti-idiotypic antibody that mimics the LeY antigen, thereby inducing a specific B-cell and T-cell immune response against LeY-positive tumor cells.
Pembrolizumab (marketed as Keytruda®) is a humanized monoclonal antibody that acts as an immune checkpoint inhibitor. It targets the programmed cell death protein 1 (PD-1) receptor on T-cells.[1] Many cancer cells evade the immune system by expressing programmed death-ligand 1 (PD-L1), which binds to PD-1 on T-cells, effectively deactivating the T-cell's anti-tumor response. Pembrolizumab blocks this interaction, thereby restoring the T-cell's ability to recognize and kill cancer cells.[1]
Quantitative Data Summary
A direct quantitative comparison of clinical trial data is challenging due to the different stages of development and available data for this compound (IGN301) and Pembrolizumab. Pembrolizumab has undergone extensive clinical evaluation in numerous cancer types, leading to a wealth of publicly available data. Data for this compound, being an investigational compound, is more limited. The following tables summarize key efficacy data for Pembrolizumab from pivotal clinical trials.
Table 1: Efficacy of Pembrolizumab in Early-Stage Triple-Negative Breast Cancer (KEYNOTE-522)
| Endpoint | Pembrolizumab + Chemotherapy | Placebo + Chemotherapy | Hazard Ratio (95% CI) | p-value |
| Pathological Complete Response (pCR) | 64.8% | 51.2% | - | <0.001 |
| Event-Free Survival (EFS) at 36 months | 84.5% | 76.8% | 0.63 (0.48-0.82) | <0.001 |
| Overall Survival (OS) at 60 months | 86.6% | 81.7% | 0.66 (0.54-0.82) | 0.00150 |
Data sourced from the KEYNOTE-522 clinical trial.[2][3][4][5][6][7][8][9][10][11][12][13]
Table 2: Efficacy of Pembrolizumab in Metastatic Triple-Negative Breast Cancer (KEYNOTE-355)
| Endpoint | Pembrolizumab + Chemotherapy (CPS ≥10) | Placebo + Chemotherapy (CPS ≥10) | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) (median) | 9.7 months | 5.6 months | 0.65 (0.49-0.86) | 0.0012 |
| Overall Survival (OS) (median) | 23.0 months | 16.1 months | 0.73 (0.55-0.95) | 0.0185 |
Data for patients with PD-L1 Combined Positive Score (CPS) ≥10, sourced from the KEYNOTE-355 clinical trial.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the experimental protocols for the pivotal trials of Pembrolizumab. A detailed protocol for a large-scale clinical trial of this compound is not publicly available at this time.
Pembrolizumab: KEYNOTE-522 Trial Protocol
-
Study Design: A randomized, multicenter, double-blind, placebo-controlled Phase 3 trial.[5][8]
-
Patient Population: 1174 patients with newly diagnosed, previously untreated high-risk early-stage triple-negative breast cancer.[5][7]
-
Treatment Arms:
-
Neoadjuvant Phase: Patients were randomized (2:1) to receive either Pembrolizumab (200 mg every 3 weeks) or placebo, in combination with standard chemotherapy (paclitaxel and carboplatin followed by doxorubicin or epirubicin and cyclophosphamide).[5][12]
-
Adjuvant Phase: Following surgery, patients continued to receive Pembrolizumab or placebo for up to nine cycles.[5][12]
-
-
Primary Endpoints: Pathological Complete Response (pCR) rate and Event-Free Survival (EFS).[5]
-
Key Assessments: Tumor assessments were performed at baseline and at specified intervals. PD-L1 expression was assessed using the PD-L1 IHC 22C3 pharmDx assay. Safety and tolerability were monitored throughout the trial.
Pembrolizumab: KEYNOTE-355 Trial Protocol
-
Study Design: A randomized, placebo-controlled, double-blind, Phase 3 trial.
-
Patient Population: Patients with previously untreated locally recurrent inoperable or metastatic triple-negative breast cancer.
-
Treatment Arms: Patients were randomized (2:1) to receive either Pembrolizumab (200 mg every 3 weeks) or placebo, in combination with the investigator's choice of chemotherapy (nab-paclitaxel, paclitaxel, or gemcitabine/carboplatin).
-
Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS) in patients with PD-L1-positive tumors (CPS ≥1 and CPS ≥10).[14]
-
Key Assessments: Tumor response was evaluated every 9 weeks for the first year and every 12 weeks thereafter. PD-L1 status was determined by a central laboratory. Adverse events were graded according to NCI CTCAE v4.0.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the signaling pathways of this compound and Pembrolizumab, and the workflow of the KEYNOTE-522 clinical trial.
This compound (IGN301) Signaling Pathway
Pembrolizumab Signaling Pathway
KEYNOTE-522 Experimental Workflow
Conclusion
This compound (IGN301) and Pembrolizumab represent two different and important strategies in the field of cancer immunotherapy. This compound aims to generate a de novo tumor-specific immune response by acting as a vaccine, while Pembrolizumab works by reinvigorating a pre-existing but suppressed anti-tumor immune response. The extensive clinical data for Pembrolizumab have established it as a standard-of-care in various cancer settings. The development of this compound and other cancer vaccines is ongoing, and future clinical trial data will be crucial to fully understand their therapeutic potential and place in the oncology treatment landscape. This guide provides a foundational comparison to aid researchers in their understanding and future investigations of these and other immunotherapeutic agents.
References
- 1. marketscreener.com [marketscreener.com]
- 2. targetedonc.com [targetedonc.com]
- 3. m.youtube.com [m.youtube.com]
- 4. onclive.com [onclive.com]
- 5. Overall Survival Analysis Confirms Pembrolizumab Regimen as Standard of Care for Triple-Negative Breast Cancer - The ASCO Post [ascopost.com]
- 6. esmo.org [esmo.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Impact of neoadjuvant pembrolizumab adherence on pathologic complete response in triple-negative breast cancer: a real-world analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physiciansweekly.com [physiciansweekly.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Reproducing Experimental Findings with AG311: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental findings related to the novel anti-cancer agent AG311. We present a summary of its performance, supported by available experimental data, and compare it with other mitochondrial complex I inhibitors, IACS-10759 and metformin. Detailed methodologies for key experiments are also provided to aid in the replication of these findings.
This compound: A Potent Inhibitor of Mitochondrial Complex I
This compound is a small molecule that has demonstrated anti-cancer and anti-metastatic properties.[1][2][3] Its primary mechanism of action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2][3] This inhibition is achieved through competitive binding at the ubiquinone-binding site, preventing the transfer of electrons and thus disrupting mitochondrial respiration.[1][2][3] A key downstream effect of this action is the reduction of hypoxia-induced stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical protein for tumor survival and angiogenesis in low-oxygen environments.[1][2]
In Vitro Activity
In enzymatic assays using isolated mitochondria, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 9.9 µM for Complex I activity. The half-maximal effective concentration (EC50) for inducing cancer cell death was found to be 13.9 µM.
Comparative Analysis with Alternative Complex I Inhibitors
To provide a comprehensive overview, we compare the experimental data of this compound with two other known complex I inhibitors that have been investigated for cancer therapy: IACS-10759 and metformin.
| Feature | This compound | IACS-10759 | Metformin |
| Mechanism of Action | Competitive inhibitor of ubiquinone binding to Complex I.[1][2][3] | Potent, selective inhibitor of Complex I. | Mild inhibitor of Complex I. |
| Potency (IC50/EC50) | IC50 (Complex I): 9.9 µM; EC50 (Cell Death): 13.9 µM. | EC50: 1 - 50 nM (across various cell lines). | Typically active in the millimolar (mM) range. |
| In Vivo Efficacy | Demonstrated anti-tumor and anti-metastatic activity in two mouse models.[1][2][3] Synergizes with dichloroacetate (DCA) to reduce tumor growth.[1][2] | Showed efficacy in preclinical models, but clinical trials were discontinued due to a narrow therapeutic index and toxicity. | Mixed results in clinical trials; some studies show improved survival in certain cancers, while others show no significant benefit. |
| Clinical Development | Preclinical. | Phase I clinical trials (discontinued). | Widely used for diabetes; repurposed for cancer clinical trials. |
In Vivo Experimental Findings with this compound
This compound has been evaluated in at least two preclinical cancer models, where it exhibited both anti-tumor and anti-metastatic effects.[1][2][3] One of the key findings was the synergistic effect observed when this compound was co-administered with dichloroacetate (DCA), a pyruvate dehydrogenase kinase inhibitor. This combination led to enhanced cancer cell killing and a significant reduction in tumor growth.[1][2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided in the DOT language for use with Graphviz.
This compound Mechanism of Action
References
- 1. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "this compound, a small molecule inhibitor of complex I and hypoxia-induced HIF" by Anja Bastian, Satoshi Matsuzaki et al. [dsc.duq.edu]
AG311 clinical trial results and validation
I was unable to find any information about a drug with the identifier "AG311" in the initial search. It's possible that this is an internal development code, a discontinued project, or a typo.
However, the search did bring up information on two other investigational cancer therapies:
-
AG-221 (Enasidenib): An oral inhibitor of the mutated IDH2 protein, which is being studied in patients with advanced hematologic malignancies, particularly Acute Myeloid Leukemia (AML).
-
Eftilagimod alpha (IMP321): A soluble LAG-3 protein that acts as a major histocompatibility complex (MHC) class II agonist, being investigated in combination with pembrolizumab for non-small cell lung cancer (NSCLC).
To provide you with the detailed comparison guide you requested, please clarify which of these compounds you are interested in, or if "this compound" refers to a different agent altogether. Once you provide the correct drug name, I can proceed to gather the necessary data on clinical trial results, experimental protocols, and relevant alternatives to create the comprehensive guide.
AG311 Benchmarking Guide: A Comparative Analysis Against Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activities of AG311 against known inhibitors of its key targets: mitochondrial complex I and tyrosine kinases. The data presented is compiled from publicly available sources to offer an objective overview for researchers in oncology and drug discovery.
Data Presentation
The following tables summarize the quantitative data for this compound and other relevant inhibitors. It is important to note that the data has been aggregated from various studies, and direct head-to-head comparisons of this compound against all listed inhibitors within a single study are not currently available. Therefore, these tables serve as a valuable reference for indirect comparison.
Table 1: Comparison of this compound with Known Mitochondrial Complex I Inhibitors
| Inhibitor | Target | IC50 Value (µM) | Source |
| This compound | Mitochondrial Complex I | 9.9 | [1] |
| Rotenone | Mitochondrial Complex I | 0.02 - 0.04 | Literature Data |
| Piericidin A | Mitochondrial Complex I | 0.003 - 0.004 | Literature Data |
| Metformin | Mitochondrial Complex I | >10,000 | Literature Data |
| Deguelin | Mitochondrial Complex I | 0.02 | Literature Data |
IC50 values can vary depending on the specific assay conditions and cell lines used.
Table 2: this compound and Representative Tyrosine Kinase Inhibitors
While this compound is known to inhibit tyrosine kinases, specific IC50 values against individual kinases are not well-documented in publicly available literature. The following table provides a reference for the potency of well-characterized tyrosine kinase inhibitors against their primary targets.
| Inhibitor | Primary Target(s) | IC50 Value (nM) |
| Gefitinib | EGFR | 2 - 37 |
| Erlotinib | EGFR | 2 |
| Lapatinib | EGFR, HER2 | 9.8, 13 |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | 250 - 1000 |
| Dasatinib | Bcr-Abl, Src family | <1 - 15 |
| Sunitinib | VEGFRs, PDGFRs, c-Kit | 2 - 80 |
IC50 values are highly dependent on the specific kinase and the assay conditions.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the benchmarking of this compound.
Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity Assay
This protocol describes a common method to determine the inhibitory effect of a compound on mitochondrial complex I.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., 20 mM potassium phosphate, pH 7.4, 5 mM MgCl2)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Ubiquinone (Coenzyme Q1) or a suitable analog (e.g., decylubiquinone)
-
Test compound (this compound or other inhibitors)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from a relevant cell line or tissue using differential centrifugation. Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing assay buffer and a standardized amount of mitochondrial protein.
-
Compound Incubation: Add the test compound (e.g., this compound) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO). Incubate for a defined period at a controlled temperature (e.g., 30°C).
-
Initiation of Reaction: Add ubiquinone to the reaction mixture.
-
Measurement: Start the reaction by adding NADH. Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. Record the absorbance at regular intervals for a set duration.
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vitro Tyrosine Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific tyrosine kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human tyrosine kinase (e.g., EGFR, Src)
-
Kinase assay buffer
-
Substrate peptide specific for the kinase
-
ATP (Adenosine triphosphate)
-
Test compound (this compound or other inhibitors)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
Luminometer
Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase, its specific substrate peptide, and the kinase assay buffer to each well.
-
Compound Addition: Add the test compound at a range of concentrations to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Detection of ATP Consumption: Stop the kinase reaction and measure the amount of remaining ATP using a luminescence-based detection reagent as per the manufacturer's instructions. This typically involves a two-step process: first, a reagent is added to deplete the remaining ATP, and then a second reagent is added to convert the generated ADP back to ATP, which is then detected via a luciferase-luciferin reaction.
-
Luminescence Measurement: Read the luminescence signal on a plate-reading luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration compared to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and use a nonlinear regression to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for benchmarking inhibitors.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of AG311 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a detailed guide for the safe disposal of AG311, a chemical inhibitor used in cancer cell research. Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of the environment.
This compound Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This information is crucial for a preliminary risk assessment before handling and disposal.
| Property | Value |
| Molecular Formula | C₁₇H₁₅N₅S |
| Molecular Weight | 321.4 g/mol |
| Appearance | Solid |
| Function | Inhibits complex I, destabilizes HIF-1α, triggers necrosis in cancer cells |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste generated in a laboratory. This procedure is based on standard practices for handling small quantities of solid chemical waste.
1. Waste Identification and Segregation:
- All materials contaminated with this compound, including unused neat compound, contaminated personal protective equipment (PPE) such as gloves and weighing paper, and any labware that cannot be decontaminated, must be treated as hazardous chemical waste.
- This waste should be segregated from other laboratory waste streams, such as non-hazardous trash, sharps, and liquid waste, to ensure proper disposal.
2. Packaging and Labeling:
- Collect all solid this compound waste in a designated, leak-proof container with a secure lid. The container must be compatible with the chemical waste.
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate amount of waste and the date of accumulation.
3. Storage:
- Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
- The SAA should be a secondary containment bin, located away from general lab traffic and incompatible materials.
4. Request for Disposal:
- Once the waste container is full or ready for disposal, a pickup request must be submitted to your institution's Environmental Health and Safety (EHS) office.
- Follow your institution's specific procedures for waste pickup, which may involve an online request system or a paper form.
5. Documentation:
- Maintain a log of all hazardous waste generated, including the identity of the chemical, the amount, and the date of disposal request. This is essential for regulatory compliance.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste from a laboratory setting.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
